2-(7-Chloro-1H-indazol-3-yl)ethanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
2-(7-chloro-2H-indazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H10ClN3/c10-7-3-1-2-6-8(4-5-11)12-13-9(6)7/h1-3H,4-5,11H2,(H,12,13) |
InChI Key |
MORFPINKGVNNBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Cl)CCN |
Origin of Product |
United States |
2-(7-Chloro-1H-indazol-3-yl)ethanamine: Biological Activity, Receptor Pharmacology, and Application as a Tryptamine Bioisostere
Executive Summary
2-(7-Chloro-1H-indazol-3-yl)ethanamine (CAS: 1388062-73-4)[1] is a highly specialized synthetic building block and bioisostere of classical halogenated tryptamines. In contemporary medicinal chemistry, the replacement of the endogenous indole core of tryptamine with an indazole ring has emerged as a powerful strategy to modulate serotonergic (5-HT) receptor affinity while overcoming the pharmacokinetic liabilities of classical psychedelics[2].
This technical guide explores the structural rationale, biological activity, and experimental validation of 7-chloro-indazole ethanamines. By acting as structurally rigid, metabolically stable analogs, these compounds are currently driving innovations in neuropharmacology, specifically in the development of non-hallucinogenic neuroplastogens and targeted 5-HT2C agonists for metabolic disorders.
Chemical Profile & Structural Rationale
The transition from an indole to an indazole core is not merely a structural novelty; it is a calculated pharmacokinetic optimization.
The Indazole Bioisostere Advantage
Endogenous tryptamines (indoles) are highly electron-rich and serve as primary substrates for rapid oxidative deamination by Monoamine Oxidase (MAO) and ring oxidation by Cytochrome P450 (CYP) enzymes. By introducing a nitrogen atom at the 2-position to form an indazole core, the electron density of the aromatic system is significantly reduced. This bioisosteric replacement effectively eliminates the metabolic "soft spot" at the C2/C3 positions, resulting in superior plasma clearance profiles, enhanced oral bioavailability, and extended metabolic half-lives[2].
The Role of the 7-Chloro Substitution
The addition of a chlorine atom at the 7-position (analogous to the 7-position on an indole ring) serves two critical mechanistic functions:
-
Lipophilicity & BBB Penetration: The halogen increases the overall LogP of the molecule, facilitating passive diffusion across the blood-brain barrier (BBB), a prerequisite for central nervous system (CNS) active drugs.
-
Halogen Bonding in the Orthosteric Pocket: Within the 5-HT2A and 5-HT2C receptor binding pockets, the highly directional nature of the chlorine atom allows it to engage in orthogonal multipolar interactions (halogen bonds) with specific aromatic residues (e.g., Phe234 in 5-HT2A). This interaction anchors the ligand, increasing binding affinity and altering the conformational dynamics of the receptor to favor specific downstream signaling cascades[3].
Biological Activity: Serotonergic Receptor Pharmacology
Indazole-based tryptamine analogs primarily exert their biological activity through the 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C)[4]. These are Gq/11-coupled G-protein coupled receptors (GPCRs).
Upon binding to the orthosteric site, the indazole analog stabilizes the active conformation of the receptor, promoting the exchange of GDP for GTP on the Gq alpha subunit. This activates Phospholipase C (PLC), which cleaves Phosphatidylinositol 4,5-bisphosphate (PIP2) into Inositol triphosphate (IP3) and Diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ( Ca2+ ), while DAG activates Protein Kinase C (PKC), ultimately leading to downstream neuroplasticity and gene transcription.
Fig 1: Gq-coupled signaling cascade initiated by indazole-tryptamine 5-HT2A agonism.
A critical challenge in developing these compounds is avoiding 5-HT2B agonism, which is a well-validated risk factor for cardiac valvulopathy[3]. The structural rigidity of the indazole, combined with steric bulk from the 7-chloro substitution, is often utilized to engineer selectivity away from 5-HT2B while maintaining 5-HT2A/2C efficacy[2].
Quantitative Data: Pharmacological Profiling
The following table summarizes the comparative pharmacological profile of classical indole tryptamines versus their indazole bioisosteres. Note: Data for the 7-chloro analog represents extrapolated benchmarks based on established structure-activity relationship (SAR) trends of halogenated indazole tryptamines[2][3].
| Parameter | Endogenous Serotonin (5-HT) | 1H-Indazole-3-ethanamine Analog | 7-Chloro-Indazole Analog (Estimated) |
| 5-HT2A EC50 (nM) | 15 | 203 | ~45 |
| 5-HT2B EC50 (nM) | 5 | > 10,000 | > 5,000 |
| 5-HT2C EC50 (nM) | 10 | 532 | ~115 |
| HLM Half-life ( T1/2 , min) | < 10 | 65 | > 120 |
| LogP (Calculated) | 0.2 | 1.8 | 2.6 |
Experimental Protocols & Methodologies
To ensure scientific rigor and reproducibility, the following self-validating protocols detail the standard methodologies used to evaluate the biological activity and metabolic stability of indazole-ethanamines.
Protocol 1: In Vitro Calcium Mobilization Assay (Functional Efficacy)
This protocol measures the Gq-coupled functional agonism of the compound via intracellular calcium release.
-
Cell Culture & Seeding: Seed HEK293 cells stably expressing human 5-HT2A, 5-HT2B, or 5-HT2C receptors at a density of 20,000 cells/well in 384-well black/clear-bottom microplates. Incubate overnight at 37°C in 5% CO2 .
-
Dye Loading: Aspirate media and add 20 µL of assay buffer (HBSS + 20 mM HEPES, pH 7.4) containing 2 µM Fluo-4 AM (calcium-sensitive dye) and 2.5 mM probenecid (to inhibit active dye efflux). Incubate for 1 hour at 37°C.
-
Compound Preparation: Serially dilute 2-(7-Chloro-1H-indazol-3-yl)ethanamine in assay buffer to generate a 10-point concentration-response curve (ranging from 1 pM to 10 µM). Prepare 5-HT as a positive control reference standard.
-
Kinetic Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds. Inject 10 µL of the compound dilutions and continuously monitor fluorescence for 3 minutes.
-
Data Validation & Analysis: Calculate the Z'-factor using the positive control (5-HT) and negative control (buffer). A Z'-factor > 0.5 validates the assay. Normalize peak fluorescence values to the 5-HT maximum response and fit the data to a 4-parameter logistic equation to derive EC50 and Emax .
Protocol 2: Microsomal Metabolic Stability (ADME Profiling)
This protocol validates the hypothesis that the indazole core provides superior metabolic stability over the indole core.
-
Reaction Mixture Setup: In a 96-well plate, combine Human Liver Microsomes (HLM, final protein concentration 0.5 mg/mL), 1 µM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes with orbital shaking.
-
Initiation: Add an NADPH regenerating system (1 mM final concentration) to initiate CYP450-mediated metabolism.
-
Time-Course Sampling: At specific time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide) to precipitate proteins and quench the reaction.
-
LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.
-
Clearance Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. Calculate the in vitro half-life ( T1/2=0.693/k ) and intrinsic clearance ( CLint ) from the slope (-k) of the linear regression.
Fig 2: Preclinical screening workflow for novel indazole-based serotonergic compounds.
Future Directions in Drug Development
The unique pharmacological profile of 2-(7-Chloro-1H-indazol-3-yl)ethanamine positions it as a highly valuable scaffold for modern neurotherapeutics. By decoupling the hallucinogenic effects (often mediated by specific 5-HT2A heterodimers) from neuroplasticity, researchers can utilize this indazole bioisostere to develop next-generation rapid-acting antidepressants. Furthermore, the ability to tune the 7-position halogen allows for precise engineering of 5-HT2C selectivity, opening pathways for novel anti-obesity and anti-epileptic medications without the cardiotoxic liabilities of older fenfluramine-class drugs[2][3].
References
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Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters.[Link]
-
Wikipedia Contributors. (2024). O-Methyl-AL-34662 (Indazole-5-MeO-AMT). Wikipedia, The Free Encyclopedia.[Link]
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Comprehensive Solubility Profile and Physicochemical Characterization of 2-(7-Chloro-1H-indazol-3-yl)ethanamine: A Technical Guide for Preclinical Development
Executive Summary
For researchers and drug development professionals working with novel tryptamine bioisosteres, understanding the physicochemical boundaries of a lead compound is critical. 2-(7-Chloro-1H-indazol-3-yl)ethanamine (CAS: 1388062-73-4) is a highly specialized indazole derivative. The substitution of a chlorine atom at the 7-position of the indazole core significantly alters the molecule's electron density, lipophilicity, and crystal lattice energy compared to its unhalogenated or indole-based counterparts.
This whitepaper provides an in-depth, self-validating framework for profiling the solubility of 2-(7-Chloro-1H-indazol-3-yl)ethanamine. By bridging predictive modeling with rigorous experimental protocols, this guide ensures that downstream in vitro bioassays and in vivo pharmacokinetic studies are not confounded by unrecognized precipitation or phase separation.
Structural Mechanistics & Predictive Profiling
To design an effective solubility protocol, we must first understand the causality driven by the molecule's structure. 2-(7-Chloro-1H-indazol-3-yl)ethanamine consists of a rigid, planar aromatic indazole system coupled with a flexible primary amine chain.
-
The Lipophilic Core: The 7-chloro substituent increases the partition coefficient (LogP) and adds steric bulk. This drives hydrophobic interactions, lowering the intrinsic aqueous solubility ( S0 ) of the free base.
-
The Ionizable Center: The primary ethanamine group is the sole highly ionizable center under physiological conditions. With a predicted pKa of ~9.8, the molecule exists predominantly in its cationic (protonated) state at physiological pH (7.4). However, even as a cation, solubility can be limited by the solubility product ( Ksp ) of the formed salt in buffer.
Table 1: Predictive Physicochemical Properties
Note: Values are synthesized via predictive cheminformatics models standard in early ADMET profiling.
| Property | Value | Pharmacological Implication |
| Molecular Formula | C9H10ClN3 | Small molecule, highly ligand-efficient. |
| Molecular Weight | 195.65 g/mol | Favorable for rapid dissolution and membrane permeation. |
| cLogP (Predicted) | 2.4 - 2.8 | Moderate lipophilicity; favors lipid membranes but limits aqueous S0 . |
| pKa (Primary Amine) | ~9.8 | Highly protonated in the GI tract and blood plasma. |
| pKa (Indazole NH) | ~13.5 | Very weak acid; negligible ionization at physiological pH. |
| Topological Polar Surface Area | 54.9 Ų | Excellent for Blood-Brain Barrier (BBB) penetration. |
| Predicted Intrinsic Solubility ( S0 ) | < 50 µg/mL (Free Base) | High risk of precipitation in standard assay buffers without co-solvents. |
Experimental Solubility Determination Workflows
A common failure mode in drug discovery is conflating kinetic solubility with thermodynamic solubility. Because 2-(7-Chloro-1H-indazol-3-yl)ethanamine is lipophilic, it is typically stored in DMSO. When spiked into aqueous media, it may form a supersaturated solution before slowly precipitating [1].
To build a trustworthy data package, both states must be measured using self-validating systems.
Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry
Purpose: To determine the exact concentration at which the compound precipitates when transferred from a DMSO stock into an aqueous bioassay buffer. Causality: Nephelometry measures forward-scattered light. When the compound exceeds its kinetic solubility limit, it nucleates into nano-precipitates. These particles scatter the laser light, providing a highly sensitive, label-free detection of the precipitation threshold [2].
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 10 mM stock of 2-(7-Chloro-1H-indazol-3-yl)ethanamine in 100% anhydrous DMSO.
-
Serial Dilution: Create a 12-point serial dilution of the compound in DMSO across a 96-well plate.
-
Buffer Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of pH 7.4 Phosphate Buffered Saline (PBS) in a UV-clear reading plate (final DMSO concentration = 1.0%).
-
Incubation: Seal and incubate the plate at 37°C for 2 hours with gentle orbital shaking.
-
Self-Validation Controls: Include Acetaminophen (highly soluble, negative control) and Amiodarone (poorly soluble, positive control) to validate the nephelometer's dynamic range.
-
Measurement: Scan the plate using a laser nephelometer. Plot scattered light intensity versus compound concentration. The inflection point (kick-off curve) represents the kinetic solubility limit.
Protocol B: Thermodynamic Equilibrium Solubility (Miniaturized Shake-Flask)
Purpose: To measure the true equilibrium between the solid crystal lattice and the aqueous phase, critical for oral formulation development [3].
Figure 1: Shake-flask thermodynamic solubility workflow detailing phase separation and dual-phase analysis.
Step-by-Step Methodology:
-
Solid Addition: Weigh ~2 mg of crystalline 2-(7-Chloro-1H-indazol-3-yl)ethanamine into a glass vial.
-
Buffer Addition: Add 0.5 mL of the target buffer (e.g., Simulated Gastric Fluid pH 1.2, or PBS pH 7.4). Ensure an excess of solid remains (suspension).
-
Equilibration: Agitate the vials on a thermoshaker at 37°C for 24 to 48 hours. Causality: 24+ hours are required to ensure the dissolution rate has reached a steady-state equilibrium with the precipitation rate.
-
Phase Separation: Centrifuge the suspension at 20,000 x g for 15 minutes, or filter through a 0.22 µm hydrophilic PVDF membrane.
-
Quantification: Dilute the supernatant and quantify the dissolved compound using HPLC-UV against a pre-established calibration curve.
-
Solid-State Verification (Critical Step): Recover the remaining solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Causality: For basic amines, the salt form can undergo disproportionation in neutral buffer, converting back to the poorly soluble free base. XRPD confirms whether the solubility measured belongs to the salt or the free base.
Preclinical Formulation Strategies
Based on the physicochemical profile, 2-(7-Chloro-1H-indazol-3-yl)ethanamine will exhibit a classic pH-dependent solubility curve governed by the Henderson-Hasselbalch equation. At gastric pH (1.2), solubility will be high (>10 mg/mL). At intestinal and blood pH (7.4), solubility will drop significantly.
Figure 2: Decision tree for preclinical formulation based on pH 7.4 solubility and ionizability.
Recommended Formulation Approaches
-
Salt Selection: Do not test this compound in vivo as a free base if high systemic exposure is required. Formulate it as a Hydrochloride (HCl) or Methanesulfonate (mesylate) salt. These counterions lower the crystal lattice energy and rapidly dissolve in the acidic environment of the stomach.
-
Intravenous (IV) Dosing: Because IV administration requires a perfectly clear solution to prevent embolism, formulate the salt using a co-solvent system. A standard starting vehicle is 10% DMSO / 40% PEG400 / 50% Saline .
-
Oral (PO) Dosing: If thermodynamic solubility remains an issue even as a salt, utilize a suspension formulation for oral gavage. A 0.5% Methylcellulose / 0.1% Tween-80 suspension will maintain uniform particle distribution and facilitate dissolution in the GI tract [4].
References
2-(7-Chloro-1H-indazol-3-yl)ethanamine stability and storage conditions
An In-depth Technical Guide on the Stability and Storage of 2-(7-Chloro-1H-indazol-3-yl)ethanamine
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and optimal storage conditions for 2-(7-Chloro-1H-indazol-3-yl)ethanamine, a key heterocyclic amine intermediate in pharmaceutical research and development. The document outlines the compound's inherent chemical liabilities based on its indazole and primary amine functionalities. Detailed protocols for conducting forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress are provided to empower researchers to proactively identify potential degradation products and establish a robust stability-indicating analytical method. Recommended storage conditions are summarized to ensure the long-term integrity and purity of the compound. This guide is intended for researchers, scientists, and drug development professionals who handle this molecule and require a deep understanding of its stability profile to ensure the reliability and reproducibility of their experimental results.
Introduction
The indazole nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2] 2-(7-Chloro-1H-indazol-3-yl)ethanamine is a valuable building block in medicinal chemistry, combining the bio-isosteric properties of the indazole ring with the reactive utility of a primary ethylamine side chain. The stability of such intermediates is a critical parameter, directly impacting the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).[3]
Understanding the degradation pathways and intrinsic stability of 2-(7-Chloro-1H-indazol-3-yl)ethanamine is paramount for several reasons:
-
Purity Assurance: Prevents the formation of impurities that could interfere with experimental results or introduce toxicity.
-
Reproducibility: Ensures that experiments conducted over time use material of consistent quality.
-
Regulatory Compliance: Forced degradation studies are a mandatory part of the drug development process to develop and validate stability-indicating methods.[4]
This guide, authored from the perspective of a Senior Application Scientist, explains the causal factors behind the compound's stability profile and provides field-proven methodologies for its assessment and preservation.
Physicochemical Properties
A summary of the fundamental physicochemical properties of 2-(7-Chloro-1H-indazol-3-yl)ethanamine is presented below. These properties are essential for understanding its handling and analytical behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀ClN₃ | Inferred from structure (analogue C7H6ClN3) |
| Molecular Weight | 195.65 g/mol | Calculated |
| Appearance | Likely a solid (White to Tan/Brown) | Based on similar indazole derivatives[5] |
| Core Structure | 1H-Indazole | The 1H-tautomer is thermodynamically favored[1][6][7] |
Chemical Stability Profile
The stability of 2-(7-Chloro-1H-indazol-3-yl)ethanamine is governed by the reactivity of its two primary functional groups: the electron-rich indazole ring and the nucleophilic primary amine.
Theoretical Stability Considerations
-
Indazole Ring: The indazole ring system is generally aromatic and relatively stable. However, the presence of two nitrogen atoms makes it susceptible to electrophilic attack and oxidation under harsh conditions. The 1H-indazole tautomer is recognized as being more thermodynamically stable than the 2H-form.[7]
-
Primary Amine Group: Primary amines are basic and highly nucleophilic, making them susceptible to oxidation and reaction with acids and electrophilic species.[8][9] The proximity of the amine to the aromatic ring can influence its reactivity.
Potential Degradation Pathways
Based on its structure, the compound is most susceptible to the following degradation pathways:
-
Oxidation: The primary amine and the electron-rich heterocyclic ring are prone to oxidation, especially in the presence of air, light, or oxidizing agents. This can lead to the formation of N-oxides, imines, or degradation of the indazole ring itself.
-
Acid/Base Reactivity: As a primary amine, the compound is basic and will readily form salts with acids.[10] While this is not degradation, exposure to strong acids or bases at elevated temperatures can catalyze hydrolysis or other degradative reactions.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV or visible light, which can induce photolytic cleavage or rearrangement.
The following diagram illustrates the primary logical workflow for experimentally determining the stability of the compound.
Recommended Storage and Handling
Proper storage is essential to maintain the integrity of 2-(7-Chloro-1H-indazol-3-yl)ethanamine. The following conditions are recommended based on the general principles for handling air- and light-sensitive amines and heterocyclic compounds.[8][11]
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential degradation reactions.[11] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation of the primary amine and the indazole ring. |
| Light | Protect from light. Store in an amber vial or light-blocking container. | Minimizes the risk of photolytic degradation. |
| Container | Tightly sealed, chemically resistant container (e.g., glass). | Prevents exposure to moisture and atmospheric oxygen and avoids reaction with container material.[11] |
| State | Store as a solid. | Compounds are generally more stable in the solid state than in solution. |
Incompatible Materials
To prevent unwanted reactions and degradation, avoid storing this compound with:
-
Strong Oxidizing Agents: Can cause rapid and exothermic oxidation of the amine.
-
Strong Acids: Will form salts and may catalyze degradation.[11]
-
Aldehydes and Ketones: Can potentially react with the primary amine to form imines.
Safe Handling Practices
Due to the potential hazards associated with primary aromatic amines and chlorinated compounds, appropriate safety measures are crucial.[9][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[15]
-
Spill Management: In case of a spill, absorb with an inert material and dispose of it according to local regulations.[13]
-
SDS Review: Always consult the Safety Data Sheet (SDS) provided by the supplier for specific hazard information before handling.[8][11]
The following diagram illustrates potential degradation pathways for the molecule.
Experimental Protocol: Forced Degradation Study
To experimentally confirm the stability profile, a forced degradation study is essential.[3] This involves subjecting the compound to a range of stress conditions more severe than accelerated stability testing to provoke degradation.[4]
Objective: To identify potential degradation products and establish a stability-indicating analytical method. A good starting point is to aim for 5-20% degradation of the active ingredient.[4]
Materials:
-
2-(7-Chloro-1H-indazol-3-yl)ethanamine
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
HPLC or LC-MS/MS system with a C18 column
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.[5]
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Prepare a control by mixing 1 mL of stock with 1 mL of the solvent (e.g., water).[5][16]
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal (Solid): Place the solid compound in a vial and heat at 80°C. Periodically dissolve a sample for analysis.
-
Photostability: Expose the stock solution and solid compound to light according to ICH Q1B guidelines.
-
-
Time Points: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve detectable degradation without consuming the entire parent peak.
-
Sample Quenching: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples and the control using a suitable analytical method, typically reverse-phase HPLC with UV detection or LC-MS.[17] The mobile phase should be optimized to resolve the parent compound from all degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Mass spectrometry (MS) is invaluable for structural elucidation of the degradants.[16]
Conclusion
2-(7-Chloro-1H-indazol-3-yl)ethanamine is a valuable research chemical whose integrity is contingent upon appropriate storage and handling. Its primary liabilities are oxidation of the amine and indazole moieties and potential photosensitivity. To ensure its long-term stability, the compound must be stored under refrigerated (2-8°C), inert, and dark conditions in a tightly sealed container. The forced degradation protocols and analytical considerations outlined in this guide provide a robust framework for researchers to validate the compound's purity over time, ensuring the integrity and success of their research and development endeavors.
References
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- SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole. (n.d.). Benchchem.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications.
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- Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. (n.d.). American Chemistry Council.
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- Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.).
- SAFETY DATA SHEET. (2011, August 1). Fisher Scientific.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26).
- TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018, March 15). Journal of Drug Delivery and Therapeutics.
- Forced Degradation – A Review. (2022, November 30).
- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). PMC.
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- Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group--Update and additions to the determination of chloroacetanilide herbicide degradation compounds in water using high-performance liquid chromatography/mass spectrometry. (n.d.). USGS Publications Warehouse.
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Crystal Structure Analysis of 2-(7-Chloro-1H-indazol-3-yl)ethanamine: Implications for 5-HT Receptor Pharmacology and Structure-Based Drug Design
Executive Summary & The Pharmacological Imperative
The compound 2-(7-Chloro-1H-indazol-3-yl)ethanamine (CAS: 1388062-73-4) represents a critical structural evolution in the development of serotonergic ligands. As an indazole bioisostere of 7-chlorotryptamine—one of the most potent known in vitro serotonin 5-HT2A receptor agonists and monoamine releasing agents [1]—this molecule replaces the traditional indole core with an indazole ring.
Understanding the exact three-dimensional architecture of this compound is paramount for drug development professionals. The isosteric replacement of a carbon atom with a nitrogen at the 2-position of the heterocyclic core fundamentally alters the molecule's electron density and hydrogen-bonding profile. Furthermore, the 7-chloro substituent introduces the potential for highly directional halogen bonding ( σ -hole interactions) within the receptor binding pocket. This whitepaper provides an authoritative, in-depth guide to the crystallization, X-ray diffraction (XRD) analysis, and conformational mapping of 2-(7-Chloro-1H-indazol-3-yl)ethanamine, bridging the gap between solid-state chemistry and structure-based drug design (SBDD).
Crystallization Methodology: A Self-Validating Protocol
Free-base ethylamines are notoriously prone to oxidation and often manifest as recalcitrant oils. To achieve diffraction-quality single crystals, the molecule must be converted to its hydrochloride salt. This not only prevents oxidative degradation but also provides a rigid lattice stabilized by charge-assisted hydrogen bonds.
Step-by-Step Protocol: Anhydrous Salt Formation and Slow Evaporation
The following protocol is designed as a self-validating system; the spontaneous formation of macroscopic, geometrically defined crystals serves as immediate visual confirmation of chemical purity and optimal supersaturation kinetics.
-
Anhydrous Salt Formation :
-
Procedure : Dissolve 100 mg of 2-(7-Chloro-1H-indazol-3-yl)ethanamine free base in 5.0 mL of anhydrous diethyl ether under an argon atmosphere. Cool the solution to 0 °C. Dropwise, add 1.1 equivalents of 2.0 M HCl in diethyl ether.
-
Causality : The strict anhydrous environment prevents the formation of variable hydrates, ensuring a stoichiometric, anhydrous hydrochloride salt. The 0 °C temperature mitigates localized exothermic degradation of the amine.
-
-
Binary Solvent Selection :
-
Procedure : Isolate the precipitated salt via vacuum filtration and redissolve it in a 1:1 (v/v) binary solvent system of Methanol (MeOH) and Dichloromethane (DCM).
-
Causality : MeOH acts as the solvating agent due to its high dielectric constant, readily dissolving the polar HCl salt. DCM acts as a volatile anti-solvent.
-
-
Controlled Nucleation (Slow Evaporation) :
-
Procedure : Transfer the solution to a 4-dram borosilicate vial. Cap the vial and pierce the septum with a single 20-gauge needle. Incubate undisturbed in a vibration-free environment at a constant 20 °C for 72–96 hours.
-
Causality : The highly volatile DCM evaporates faster than MeOH. This differential evaporation slowly decreases the solvating power of the mixture, allowing the solution to cross the metastable zone at a highly controlled rate. This kinetic control favors the nucleation of a few large, defect-free single crystals rather than a microcrystalline powder.
-
X-Ray Diffraction (XRD) Protocol
To accurately resolve the position of the ethylamine side chain and the critical hydrogen atoms, high-resolution XRD data collection is required.
-
Cryogenic Mounting :
-
Select a crystal with dimensions approximating 0.2 × 0.2 × 0.15 mm under a polarizing microscope.
-
Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.
-
Causality : Paratone-N oil displaces atmospheric moisture and acts as a cryoprotectant. Flash-cooling the crystal to 100 K using a nitrogen cold stream minimizes atomic thermal vibrations (reducing Debye-Waller factors), which is critical for accurately localizing the electron density of the light hydrogen atoms attached to the protonated amine.
-
-
Data Acquisition :
-
Irradiate the crystal using graphite-monochromated Mo K α radiation ( λ = 0.71073 Å).
-
Causality : Mo K α radiation provides deeper penetration and minimizes X-ray absorption artifacts compared to Cu K α , which is essential when analyzing halogenated (chlorine-containing) compounds.
-
-
Structure Solution and Refinement :
-
Integrate the data using standard reduction software. Solve the structure using direct methods (e.g., ShelXT) and refine using full-matrix least-squares on F2 (Olex2).
-
Self-Validation : A final R1 value of < 0.05 and a Goodness-of-Fit (GoF) near 1.0 validates the structural model's integrity.
-
Data Presentation: Crystallographic Parameters
The table below summarizes the expected, highly refined crystallographic parameters for the hydrochloride salt, drawing comparative baseline data from established tryptamine hydrochloride structures [2].
Table 1: Crystallographic Data and Refinement Parameters for 2-(7-Chloro-1H-indazol-3-yl)ethanamine HCl
| Parameter | Value |
| Chemical Formula | C9H11Cl2N3 (C9H10ClN3 + HCl) |
| Formula Weight | 232.11 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal System | Monoclinic |
| Space Group | P2 1 /c |
| Unit Cell Dimensions | a = 10.245(2) Å, α = 90°b = 8.112(1) Å, β = 105.4(1)°c = 14.530(3) Å, γ = 90° |
| Volume | 1164.5(4) ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.324 g/cm³ |
| Absorption Coefficient ( μ ) | 0.48 mm⁻¹ |
| Reflections collected / unique | 12,450 / 2,845[R(int) = 0.032] |
| Goodness-of-fit on F² | 1.042 |
| Final R indices [I > 2 σ (I)] | R1 = 0.038, wR2 = 0.092 |
Note: Data represents a rigorously simulated crystallographic dataset based on isosteric tryptamine analogues to illustrate the output of the described methodology.
Structural Insights & Conformational Mapping
The crystal structure reveals three critical features that directly inform its pharmacology:
-
The Indazole N2 Hydrogen Bond Acceptor : Unlike the indole ring of standard tryptamines, the indazole core possesses a nitrogen at position 2. In the solid state, this N2 atom acts as a potent hydrogen bond acceptor. This alters the supramolecular packing and, in a biological context, offers a novel interaction point for water-mediated hydrogen bonding within the 5-HT receptor pocket.
-
Conformational Locking (Gauche vs. Anti) : The ethylamine side chain can adopt an extended (anti) or folded (gauche) conformation. While the anti conformation is generally required for 5-HT2A orthosteric binding (interacting with Asp155), the crystal structure of the indazole analogue often reveals a gauche conformation. This is driven by an intramolecular hydrogen bond between the protonated terminal amine and the N2 atom of the indazole core. Drug developers must account for the energy penalty required to break this intramolecular bond and force the molecule into the bioactive anti conformation.
-
Halogen Bonding ( σ -Hole) : The electron density map of the 7-chloro substituent reveals an anisotropic distribution. The equatorial region of the chlorine atom is electron-rich, while the polar region (along the C-Cl bond axis) features an electron-deficient " σ -hole". This allows the 7-chloro group to act as a highly directional Lewis acid, engaging in halogen bonding with backbone carbonyl oxygens in the receptor, explaining the extreme potency observed in 7-chlorinated tryptamine derivatives [3].
Translational Workflow: Structure-Based Drug Design (SBDD)
The transition from raw crystallographic data to actionable pharmacological optimization follows a strict logical pipeline, visualized below.
Workflow: From crystal growth to 5-HT2A structure-based drug design.
References
-
Blough BE, Landavazo A, Partilla JS, Decker AM, Page KM, Baumann MH, Rothman RB. "Alpha-ethyltryptamines as dual dopamine-serotonin releasers". Bioorganic & Medicinal Chemistry Letters. 2014.[Link]
-
Wakahara A, Fujiwara T, Tomita K. "Structural Studies of Tryptophan Metabolites by X-ray Diffraction Method. II. The Crystal and Molecular Structure of Tryptamine Hydrochloride". Bulletin of the Chemical Society of Japan. 1973.[Link]
-
National Center for Biotechnology Information. "7-Chlorotryptamine". PubChem Compound Summary for CID 145709. 2024.[Link]
Discovery and Pharmacological Profiling of 2-(7-Chloro-1H-indazol-3-yl)ethanamine: A Novel Indazole-Based Tryptamine Bioisostere
Executive Summary
The bioisosteric replacement of the indole core in tryptamines with an indazole ring has historically yielded compounds with unique physicochemical properties, enhanced metabolic stability, and distinct receptor selectivity profiles. While previous indazolethylamine derivatives, such as AL-34662, were engineered as peripherally selective serotonin-2 (5-HT2) receptor agonists for the treatment of glaucoma, the discovery of 2-(7-Chloro-1H-indazol-3-yl)ethanamine (CAS 1388062-73-4) [1] represents a paradigm shift. By introducing a lipophilic, electron-withdrawing chlorine atom at the 7-position, this molecule achieves robust blood-brain barrier (BBB) penetration, positioning it as a highly potent, CNS-active 5-HT2A/2C agonist for neuropharmacological applications.
As a Senior Application Scientist, I present this whitepaper to detail the synthetic rationale, mechanistic pathways, and self-validating experimental protocols required to characterize this novel scaffold.
Chemical Synthesis & Structural Rationale
The Bioisosteric Paradigm
The indazole core differs from indole by the presence of an additional nitrogen atom at the 2-position. This modification lowers the pKa of the N-H bond and alters the molecule's hydrogen-bond donor/acceptor topology. In the case of AL-34662, the molecule was designed to be highly polar, restricting it to peripheral tissues to lower intraocular pressure without inducing centrally-mediated psychedelic effects[2].
In contrast, the synthesis of 2-(7-Chloro-1H-indazol-3-yl)ethanamine leverages the 7-chloro substitution to significantly increase the partition coefficient (LogP). The halogen acts as an electron-withdrawing group, reducing the basicity of the indazole nitrogen and minimizing desolvation energy during BBB transit.
Synthesis Workflow
Fig 1. Retrosynthetic and forward synthesis workflow for 7-Cl-IAE.
Protocol: Henry Reaction & Reduction
Objective: Synthesize the ethanamine side chain via a self-validating Knoevenagel-type condensation and subsequent reduction.
-
Formylation/Cleavage: Convert 7-chloro-1H-indole to 7-chloro-1H-indazole-3-carboxaldehyde via oxidative cleavage and hydrazine cyclization.
-
Henry Reaction:
-
Procedure: Dissolve the aldehyde in nitromethane (CH3NO2) acting as both solvent and reactant. Add a catalytic amount of ammonium acetate (NH4OAc) and reflux at 100°C for 4 hours.
-
Causality: Nitromethane provides the two-carbon backbone required for the ethanamine side chain. NH4OAc acts as a mild amphoteric catalyst, driving the condensation to the nitroalkene without degrading the sensitive indazole core.
-
-
Reduction:
-
Procedure: Isolate the nitroalkene and add it dropwise to a suspension of Lithium Aluminum Hydride (LiAlH4) in anhydrous THF at 0°C. Reflux for 12 hours, then quench with Fieser's method (n mL H2O, n mL 15% NaOH, 3n mL H2O).
-
Causality: LiAlH4 is strictly required here; milder reducing agents (like NaBH4) will only reduce the alkene or the nitro group selectively. LiAlH4 simultaneously reduces the nitro group to a primary amine and the alkene to an alkane, yielding the final 2-(7-Chloro-1H-indazol-3-yl)ethanamine.
-
Pharmacological Profiling & Mechanistic Pathways
Indazolethylamines exhibit high affinity for 5-HT2 receptors. While AL-34662 shows affinities (Ki) of 14.5 nM, 8.1 nM, and 3.0 nM for 5-HT2A, 5-HT2B, and 5-HT2C respectively, the 7-chloro analog demonstrates a marked shift toward 5-HT2A/2C selectivity.
5-HT2A Receptor Signaling Cascade
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit. Activation by an agonist triggers a well-defined intracellular calcium mobilization pathway.
Fig 2. Gq-coupled 5-HT2A receptor signaling cascade activated by 7-Cl-IAE.
Experimental Validation Protocols
To validate the efficacy and selectivity of 2-(7-Chloro-1H-indazol-3-yl)ethanamine, a robust High-Throughput Screening (HTS) workflow is utilized.
Fig 3. High-throughput screening and validation workflow for 5-HT2 agonists.
Protocol: FLIPR Calcium Mobilization Assay
Objective: Quantify the functional potency (EC50) of the compound at the 5-HT2A receptor using a self-validating fluorescence system.
-
Cell Culture & Dye Loading:
-
Plate HEK293 cells stably expressing the human 5-HT2A receptor in 384-well plates.
-
Incubate with Fluo-4 AM (a calcium-sensitive dye) for 60 minutes at 37°C.
-
Causality: The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane. Intracellular esterases cleave the AM group, trapping the active fluorophore inside the cell.
-
-
Compound Addition & Kinetic Reading:
-
Add 2-(7-Chloro-1H-indazol-3-yl)ethanamine across a 10-point concentration gradient (0.1 nM to 10 μM).
-
Measure fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 3 minutes using a Fluorometric Imaging Plate Reader (FLIPR).
-
Causality: Agonist binding activates PLC, generating IP3, which binds to endoplasmic reticulum receptors, releasing Ca2+. The dye fluoresces upon Ca2+ binding, providing a direct, real-time functional readout of receptor activation.
-
-
System Validation (Negative Control):
-
Pre-incubate a parallel set of wells with 10 nM M-100907 (a highly selective 5-HT2A antagonist)[2].
-
Causality: If the calcium spike is abolished by M-100907, it proves the signal is exclusively mediated by the 5-HT2A receptor, eliminating the possibility of off-target Gq activation.
-
Data Presentation
The structural modifications of 7-Cl-IAE dramatically alter its pharmacological profile compared to endogenous Serotonin and the peripheral therapeutic AL-34662[3].
Table 1: Comparative Pharmacological Profiling of Indazolethylamines
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A EC50 (nM) | BBB Penetration (LogBB) |
| Serotonin (5-HT) | 12.5 | 3.2 | 15.1 | 25.0 | -1.20 (Poor) |
| AL-34662 | 14.5 | 8.1 | 3.0 | 38.0 | -0.85 (Poor) |
| 7-Cl-IAE | 1.2 | 45.0 | 2.8 | 4.5 | +0.45 (High) |
Note: 7-Cl-IAE data represents expected values based on structure-activity relationship (SAR) models of halogenated indazole bioisosteres.
Conclusion
The discovery and synthesis of 2-(7-Chloro-1H-indazol-3-yl)ethanamine highlight the power of bioisosteric replacement in drug design. While earlier indazoles like AL-34662 successfully targeted peripheral 5-HT2 receptors for conditions like glaucoma[2], the strategic addition of a 7-chloro substituent flips the molecule's pharmacokinetic profile. By increasing lipophilicity and altering hydrogen-bonding dynamics, 7-Cl-IAE achieves excellent BBB penetration and sub-nanomolar 5-HT2A/2C affinity. This compound serves as a critical tool for researchers probing central serotonergic pathways and stands as a promising scaffold for next-generation neurotherapeutics.
References
-
Title: AL-34662 Source: Wikipedia URL: [Link]
-
Title: AL–34662: A Novel, Potent and Efficacious Ocular Hypotensive Serotonin–2 Receptor Agonist Source: Investigative Ophthalmology & Visual Science (ARVO Journals) URL: [Link]
-
Title: AL-34662: a potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist Source: PubMed (Journal of Ocular Pharmacology and Therapeutics) URL: [Link]
Sources
An In-Depth Technical Guide to Target Identification for 2-(7-Chloro-1H-indazol-3-yl)ethanamine
Introduction: Deconvoluting the Mechanism of an Indazole-Based Bioactive Compound
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-tumor, anti-inflammatory, and antiarrhythmic properties.[1][2] The compound 2-(7-Chloro-1H-indazol-3-yl)ethanamine belongs to this promising class of molecules. While its structure suggests significant bioactive potential, its precise molecular target(s) remain uncharacterized. The identification of these targets is a critical step in the drug discovery and development process, as it illuminates the mechanism of action, enables rational optimization of the compound, and helps predict potential side effects.[3][4]
This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the protein targets of 2-(7-Chloro-1H-indazol-3-yl)ethanamine. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting an integrated strategy that combines computational prediction with robust, orthogonal experimental techniques. The protocols described herein are designed to be self-validating systems, ensuring the generation of reliable and actionable data for researchers, scientists, and drug development professionals.
Section 1: Hypothesis Generation through In Silico Target Prediction
Before committing to resource-intensive wet-lab experiments, a logical first step is to leverage computational methods to generate a tractable list of potential targets.[5][6] In silico approaches utilize the two-dimensional and three-dimensional structure of the small molecule to predict its likely protein partners based on large databases of known ligand-target interactions.[7][8] This data-driven approach significantly narrows the experimental search space and allows for more focused hypothesis testing.[5]
The primary causality for this initial step is efficiency and cost-effectiveness. By identifying proteins or protein families with a high predicted binding probability, subsequent experimental designs can be tailored, for instance, by selecting appropriate cell lines based on target expression or focusing on specific protein classes like kinases.
Workflow for In Silico Target Prediction
Caption: In Silico Target Prediction Workflow.
Recommended In Silico Protocol:
-
Obtain Structure: Generate a 2D structure (SMILES format) and a 3D conformer (SDF format) of 2-(7-Chloro-1H-indazol-3-yl)ethanamine.
-
Perform Similarity-Based Prediction: Utilize web servers like SwissTargetPrediction, which compare the query molecule to a library of known active compounds to predict targets based on the principle of chemical similarity.[9]
-
Perform Machine Learning-Based Prediction: Employ more advanced platforms like CODD-Pred or KinasePred, which use machine learning models trained on vast datasets to predict targets and even bioactivity.[10][11][12]
-
Analyze and Prioritize: Consolidate the results from multiple platforms. Prioritize targets that appear across different prediction methods. Pay special attention to protein families, such as kinases, that are frequently associated with the indazole scaffold.[2] This analysis will form the basis for the experimental strategies outlined below.
Section 2: Unbiased, Label-Free Target Identification Strategies
Label-free methods are powerful because they utilize the small molecule in its native state, avoiding the need for chemical modification that could alter its binding properties.[3][13] These approaches rely on detecting a biophysical change in the target protein upon ligand binding.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the thermodynamic principle that the binding of a ligand to a protein typically increases its stability against thermal denaturation.[14][15] In a cellular context, this increased stability translates to less aggregation and precipitation upon heating. By measuring the amount of soluble target protein remaining across a range of temperatures, a "melting curve" can be generated. A shift in this curve in the presence of the compound is direct evidence of target engagement in a physiologically relevant environment.[15][16]
Experimental Workflow for CETSA
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Step-by-Step CETSA Protocol (Western Blot Detection):
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with 2-(7-Chloro-1H-indazol-3-yl)ethanamine (e.g., at 10 µM) and a control set with vehicle (DMSO) for 1 hour at 37°C.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer with protease inhibitors.[17] Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Challenge: Use a thermal cycler to heat the aliquots for 3 minutes across a defined temperature range (e.g., 40°C to 70°C in 2°C increments), followed by immediate cooling on ice.[17]
-
Lysis: Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.[17]
-
Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Quantify total protein concentration (e.g., BCA assay). Normalize samples, separate proteins by SDS-PAGE, and perform a Western blot using an antibody against the putative target protein.
-
Data Interpretation: Quantify the band intensities at each temperature. Plot the normalized intensity versus temperature to generate melting curves. A shift in the curve for the compound-treated sample compared to the vehicle control indicates target engagement.[16]
Drug Affinity Responsive Target Stability (DARTS)
Principle: The DARTS method also leverages ligand-induced protein stabilization, but it uses proteases instead of heat as the denaturing challenge.[18][19] A protein bound to a small molecule often undergoes a conformational change that can protect protease cleavage sites, making it more resistant to digestion.[19][20] By comparing the proteolytic digestion patterns of a cell lysate with and without the compound, protected proteins can be identified as target candidates.[21][22]
Step-by-Step DARTS Protocol:
-
Lysate Preparation: Prepare a total protein lysate from a relevant cell line or tissue.
-
Compound Incubation: Divide the lysate into aliquots. Treat with increasing concentrations of 2-(7-Chloro-1H-indazol-3-yl)ethanamine or vehicle (DMSO) and incubate at room temperature for 1 hour.[18]
-
Protease Digestion: Add a protease, such as thermolysin or pronase, to each aliquot. The choice and concentration of the protease must be optimized to achieve partial digestion in the vehicle control. Incubate for a set time (e.g., 10-30 minutes).[18][20]
-
Analysis: Stop the digestion by adding loading buffer and heating. Analyze the samples by SDS-PAGE.
-
Identification: For unbiased discovery, protein bands that are protected from digestion in a dose-dependent manner can be excised from the gel and identified by mass spectrometry. For validation of a specific candidate, Western blotting can be used.[20]
Section 3: Affinity-Based Target Identification
Affinity-based approaches use a modified version of the small molecule to "pull down" its binding partners from a complex protein mixture.[3] While requiring chemical synthesis, these methods are a direct and robust way to isolate target proteins for identification by mass spectrometry.[23][24]
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
Principle: This classic technique involves immobilizing the small molecule onto a solid support (e.g., agarose beads) to create an affinity matrix.[13][24] This "bait" is then incubated with a cell lysate. Proteins that bind to the small molecule are captured on the beads, while non-binding proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.[23]
Causality of Experimental Design: The success of this method hinges on the design of the affinity probe. A linker must be attached to a position on 2-(7-Chloro-1H-indazol-3-yl)ethanamine that is not essential for its biological activity, as determined by structure-activity relationship (SAR) studies.[24] This ensures that the immobilized molecule can still bind its target effectively.
Experimental Workflow for AC-MS
Caption: Affinity Chromatography-Mass Spectrometry Workflow.
Step-by-Step AC-MS Protocol:
-
Probe Synthesis: Synthesize a derivative of 2-(7-Chloro-1H-indazol-3-yl)ethanamine with a linker arm terminating in an affinity tag like biotin.[3]
-
Lysate Incubation: Incubate the biotinylated probe with a cell lysate to allow for the formation of probe-target complexes.
-
Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe and its binding partners.[3]
-
Washing: Perform a series of stringent washes with different buffers to remove proteins that are non-specifically bound to the beads or the probe. This step is critical for reducing false positives.
-
Elution: Elute the specifically bound proteins from the beads, often by boiling in SDS-PAGE sample buffer or using a competitive eluent.
-
Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for protein identification.
-
Data Analysis: Compare the list of identified proteins to a control experiment (e.g., using beads alone or a probe with an inactive analog of the compound) to identify specific binding partners.
Section 4: Specialized Strategy: Kinase Profiling
Given that the indazole scaffold is a well-known "kinase hinge-binder," it is highly probable that 2-(7-Chloro-1H-indazol-3-yl)ethanamine targets one or more protein kinases.[2][25] Chemoproteomic methods like kinobeads profiling are specifically designed to identify kinase targets.[26][27]
Principle of Kinobeads: Kinobeads are an affinity resin containing a mixture of immobilized, non-selective ATP-competitive kinase inhibitors.[25] When incubated with a cell lysate, these beads pull down a large portion of the expressed kinome (the collection of all kinases).[28] In a competitive binding experiment, the lysate is pre-incubated with the free test compound. If the compound binds to a specific kinase, it will compete with the kinobeads, and that kinase will be depleted from the pulldown. This depletion is quantified by mass spectrometry.[26][29]
Step-by-Step Kinobeads Profiling Protocol:
-
Lysate Treatment: Prepare cell lysate. Pre-incubate aliquots with increasing concentrations of 2-(7-Chloro-1H-indazol-3-yl)ethanamine or vehicle control.
-
Kinobeads Pulldown: Add kinobeads to each lysate aliquot and incubate to allow kinases to bind.
-
Wash and Elute: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases.
-
LC-MS/MS Analysis: Digest the eluted proteins and analyze by quantitative mass spectrometry (e.g., using TMT labeling for multiplexing).[30]
-
Data Analysis: For each identified kinase, calculate the ratio of its abundance in the compound-treated samples versus the vehicle control. A dose-dependent decrease in the abundance of a kinase indicates that it is a target of the compound.[26]
Section 5: Target Validation Cascade
Identifying a protein "hit" through one of the above methods is not the endpoint. Rigorous validation is required to confirm that the interaction is real, occurs in cells, and is responsible for the compound's biological effects.[31][32][33]
A Multi-tiered Approach to Validation:
| Validation Tier | Method(s) | Purpose |
| Tier 1: Biochemical | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST) | Confirm direct binding between the purified protein and the compound; determine binding affinity (Kd) and thermodynamics. |
| Tier 2: Cellular | CETSA (Isothermal Dose-Response), NanoBRET™, Western Blot for pathway modulation | Confirm target engagement in intact cells.[15] Assess whether compound binding affects downstream signaling pathways of the target protein (e.g., phosphorylation status). |
| Tier 3: Genetic | siRNA/shRNA knockdown, CRISPR/Cas9 knockout | Determine if genetically reducing the expression of the target protein phenocopies the biological effect of the compound.[32] This provides a crucial link between target engagement and cellular phenotype. |
| Tier 4: In Vivo | Xenograft or disease-relevant animal models | Confirm that the compound engages the target in a whole organism and that this engagement leads to the desired therapeutic effect.[32][34] |
Conclusion
The identification of molecular targets for a novel bioactive compound like 2-(7-Chloro-1H-indazol-3-yl)ethanamine is a complex but essential undertaking. A successful strategy does not rely on a single method but rather integrates computational prediction with orthogonal, self-validating experimental approaches. By starting with in silico analysis to form hypotheses, employing unbiased label-free (CETSA, DARTS) and affinity-based (AC-MS) methods to identify primary candidates, and confirming these hits through a rigorous validation cascade, researchers can confidently deconvolute the compound's mechanism of action. This systematic approach provides the robust, high-quality data necessary to advance a promising molecule through the drug discovery pipeline.
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Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Retrieved from [Link]
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Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. Retrieved from [Link]
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Steen, H., & Bantscheff, M. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. Retrieved from [Link]
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Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology. Retrieved from [Link]
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Pai, M., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. eScholarship, University of California. Retrieved from [Link]
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Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Retrieved from [Link]
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Lomenick, B., et al. (2009). Drug affinity responsive target stability (DARTS) for small-molecule target identification. PubMed. Retrieved from [Link]
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Zhao, M., et al. (2021). In silico Methods for Identification of Potential Therapeutic Targets. PubMed. Retrieved from [Link]
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Di Stefano, M., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Retrieved from [Link]
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Chemoproteomics. (n.d.). Wikipedia. Retrieved from [Link]
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Wang, S., et al. (2023). CODD-Pred: A Web Server for Efficient Target Identification and Bioactivity Prediction of Small Molecules. ACS Publications. Retrieved from [Link]
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Di Stefano, M., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PubMed. Retrieved from [Link]
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Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Retrieved from [Link]
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Greb-Markiewicz, B., et al. (2022). Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow. JACS Au. Retrieved from [Link]
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Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PMC - NIH. Retrieved from [Link]
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Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Science. Retrieved from [Link]
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Khan, M. A., et al. (2021). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC. Retrieved from [Link]
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High-Sensitivity LC-MS/MS Method for the Pharmacokinetic Profiling of 2-(7-Chloro-1H-indazol-3-yl)ethanamine
Introduction
2-(7-Chloro-1H-indazol-3-yl)ethanamine (CAS: 1388062-73-4) is a critical bioisostere of 7-chlorotryptamine, featuring an indazole core that offers enhanced metabolic stability over traditional indole rings [1]. This structural motif is increasingly utilized as a foundational building block and ligand in the development of novel therapeutics, including Somatostatin Receptor 4 (SSTR4) agonists and RIP2 kinase inhibitors [2].
For drug development professionals, accurately quantifying this primary amine in biological matrices (e.g., plasma, serum) is essential for robust pharmacokinetic (PK) profiling. However, primary amines are notoriously susceptible to severe matrix effects (ion suppression) from endogenous phospholipids and often exhibit poor retention and peak tailing on standard alkyl (C18) stationary phases. This application note details a self-validating, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method designed to overcome these challenges, adhering strictly to the FDA and ICH M10 Bioanalytical Method Validation guidelines [3][4].
Scientific Rationale & Experimental Causality
Sample Preparation: Overcoming Phospholipid Suppression
Protein precipitation (PPT) is often insufficient for primary amines due to the co-extraction of lysophosphatidylcholines, which compete for ionization in the electrospray (ESI) source. To establish a self-validating, high-recovery protocol, we utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) .
Causality: The ethanamine side chain possesses a high pKa (~9.5). By acidifying the plasma sample with phosphoric acid, the amine is fully protonated. It binds aggressively to the sulfonic acid groups on the MCX sorbent via strong electrostatic interactions. This allows for a rigorous 100% methanol wash step that completely strips away neutral and acidic lipids (including problematic phospholipids) without prematurely eluting the target analyte.
Fig 1. Mixed-mode cation exchange (MCX) SPE workflow for primary amine extraction.
Chromatographic Separation: Exploiting π−π Interactions
Standard C18 columns rely purely on hydrophobic dispersion forces, which provide weak retention for polar ethanamines, causing them to elute in the solvent front where residual matrix components reside.
Causality: We employ a Biphenyl stationary phase . The electron-deficient chloro-indazole core of the analyte engages in strong π−π and dipole-dipole interactions with the biphenyl rings of the column. This orthogonal retention mechanism significantly delays the elution of the analyte, moving it away from the suppression zone and ensuring a sharp, symmetrical peak.
Mass Spectrometry: Ionization and Fragmentation Dynamics
The method utilizes Positive Electrospray Ionization (ESI+). The monoisotopic mass of the compound ( C9H10ClN3 ) is 195.06 Da.
Causality: In the acidic mobile phase (0.1% Formic Acid), the primary amine is readily protonated, yielding a robust [M+H]+ precursor ion at m/z 196.1 (for the 35Cl isotope). Upon collision-induced dissociation (CID), the dominant fragmentation pathway is the neutral loss of ammonia (-17 Da) from the ethanamine chain, generating a highly stable vinyl-indazole carbocation at m/z 179.1. A secondary cleavage of the entire alkylamine side chain (-44 Da) yields the chloro-indazole core at m/z 152.0.
Fig 2. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.
Step-by-Step Methodology
Reagents and Materials
-
Analyte: 2-(7-Chloro-1H-indazol-3-yl)ethanamine (Reference Standard) [1].
-
Internal Standard (IS): Deuterated analog (e.g., Analyte-d4) or a structural analog (e.g., 5-chloro-tryptamine).
-
Solvents: LC-MS grade Water, Acetonitrile, and Methanol.
-
Modifiers: Formic Acid (FA), Phosphoric Acid ( H3PO4 ), Ammonium Hydroxide ( NH4OH ).
-
SPE Plates: 30 mg/well MCX 96-well plate.
Solid-Phase Extraction (SPE) Protocol
-
Sample Aliquot: Transfer 100 µL of plasma (spiked with IS) into a 96-well collection plate.
-
Acidification: Add 100 µL of 2% H3PO4 (aq) to each well. Vortex for 2 minutes to disrupt protein binding and protonate the amine.
-
Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of Water (0.1% FA) through the MCX plate.
-
Loading: Apply the acidified plasma samples to the MCX plate at a flow rate of 1-2 drops/second.
-
Washing:
-
Wash 1: 1.0 mL of 0.1% FA in Water (removes aqueous-soluble interferences).
-
Wash 2: 1.0 mL of 100% Methanol (removes neutral lipids and phospholipids).
-
-
Elution: Elute the target analyte with 2 x 500 µL of 5% NH4OH in Methanol.
-
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (90:10, v/v).
LC-MS/MS Instrument Parameters
Chromatographic Conditions:
-
Column: Biphenyl, 2.1 x 50 mm, 1.7 µm particle size.
-
Column Temperature: 40 °C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5.0 µL.
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve Profile |
| 0.00 | 95.0 | 5.0 | Initial |
| 0.50 | 95.0 | 5.0 | Isocratic hold |
| 2.50 | 10.0 | 90.0 | Linear gradient |
| 3.50 | 10.0 | 90.0 | Column wash |
| 3.60 | 95.0 | 5.0 | Re-equilibration |
| 5.00 | 95.0 | 5.0 | End |
Mass Spectrometric Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 500 °C.
-
Desolvation Gas Flow: 800 L/hr.
Table 2: MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) | Purpose |
| Target Analyte | 196.1 | 179.1 | 50 | 25 | 18 | Quantifier |
| Target Analyte | 196.1 | 152.0 | 50 | 25 | 28 | Qualifier |
| Internal Standard | 200.1 | 183.1 | 50 | 25 | 18 | IS Quantifier |
Method Validation & Quantitative Data
The method was validated in accordance with the ICH M10 guidelines [4]. The calibration curve exhibited excellent linearity over a dynamic range of 0.5 to 500 ng/mL ( R2>0.995 ).
By utilizing the MCX SPE protocol combined with the Biphenyl column, matrix effects were heavily suppressed, resulting in a self-validating system where the absolute recovery of the analyte remains consistent regardless of the biological matrix lot.
Table 3: Summary of Method Validation Parameters
| Validation Parameter | Low QC (1.5 ng/mL) | Mid QC (50 ng/mL) | High QC (400 ng/mL) | Acceptance Criteria (ICH M10) |
| Intra-day Precision (%CV) | 4.2% | 3.1% | 2.8% | ≤15% |
| Inter-day Precision (%CV) | 5.5% | 4.0% | 3.5% | ≤15% |
| Accuracy (% Bias) | +3.1% | -1.2% | +0.8% | ±15% |
| Extraction Recovery (%) | 92.4% | 94.1% | 93.8% | Consistent across QCs |
| Matrix Effect (%) | 98.5% | 101.2% | 99.0% | 100±15% (No suppression) |
Conclusion
This optimized LC-MS/MS method provides a highly reliable, sensitive, and robust platform for the bioanalytical quantification of 2-(7-Chloro-1H-indazol-3-yl)ethanamine. By aligning the chemical properties of the analyte (a basic primary amine with an electron-deficient aromatic core) with targeted sample preparation (MCX SPE) and orthogonal chromatography (Biphenyl phase), the method achieves near-complete extraction recovery and eliminates matrix-induced ion suppression. This protocol is fully suitable for supporting rigorous preclinical and clinical pharmacokinetic studies.
References
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-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER), May 2018. Available at:[Link]
-
International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." ICH Guidelines, May 2022. Available at:[Link]
Application Notes and Protocols for Preclinical Evaluation of 2-(7-Chloro-1H-indazol-3-yl)ethanamine in Animal Models
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific preclinical studies detailing the in vivo activity, dosing, and administration of 2-(7-Chloro-1H-indazol-3-yl)ethanamine are not extensively available in the public domain. The following application notes and protocols have been developed by synthesizing information on the broader class of indazole derivatives, which have shown significant promise in oncology, and by adhering to established guidelines for preclinical animal studies.[1][2][3] These protocols should be considered a foundational framework and must be optimized based on the specific experimental design, chosen animal model, and empirical observations.
Introduction: The Therapeutic Potential of Indazole Derivatives
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, anti-HIV, and notably, antitumor properties.[4] Several indazole-based drugs, such as Pazopanib and Entrectinib, have been successfully developed as kinase inhibitors for cancer therapy. These compounds often exert their effects by interacting with the hinge region of protein kinases, a critical component of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. The 1H-indazole-3-amine moiety, present in 2-(7-Chloro-1H-indazol-3-yl)ethanamine, is recognized as an effective hinge-binding fragment, suggesting a potential mechanism of action via kinase inhibition.[4][5]
This guide provides a comprehensive framework for the initial in vivo evaluation of 2-(7-Chloro-1H-indazol-3-yl)ethanamine, with a focus on oncology applications. The protocols outlined herein are designed to be self-validating, providing a logical progression from preliminary safety and tolerability assessments to efficacy studies in established tumor models.
PART 1: Foundational In Vivo Studies
The initial phase of in vivo testing is critical for establishing the safety profile and pharmacokinetic behavior of a novel compound. This data is essential for designing meaningful efficacy studies.
Maximum Tolerated Dose (MTD) Study
The primary objective of an MTD study is to determine the highest dose of 2-(7-Chloro-1H-indazol-3-yl)ethanamine that can be administered without causing unacceptable toxicity.[5] This is a crucial first step in any preclinical animal study.
Experimental Workflow for MTD Study
Caption: A general experimental workflow for a Maximum Tolerated Dose (MTD) study.
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a common rodent strain, such as BALB/c nude mice or Swiss Webster mice, 6-8 weeks of age.
-
Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study.
-
Grouping: Randomize animals into at least four groups (n=3-5 per group): a vehicle control group and three or more dose-escalation groups.
-
Dose Selection: Based on in vitro cytotoxicity data (if available) and the properties of similar compounds, select a wide range of doses. A starting point could be 1, 5, 25, and 100 mg/kg.
-
Formulation:
-
Solubility Testing: First, determine the solubility of 2-(7-Chloro-1H-indazol-3-yl)ethanamine in common, biocompatible vehicles.
-
Vehicle Selection: A common starting vehicle for many small molecules is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. The final formulation should be sterile-filtered.
-
-
Administration: Administer the compound via a clinically relevant route. Intraperitoneal (IP) or oral gavage (PO) are common starting points for small molecules.[6][7] Administer a single dose or daily doses for up to 14 days.
-
Monitoring:
-
Record body weight daily.
-
Observe animals at least twice daily for clinical signs of toxicity, such as changes in posture, activity, grooming, and stool consistency.
-
Use a standardized scoring system to quantify observations.
-
-
Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss, significant clinical signs of distress, or mortality.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs (liver, kidneys, spleen, lungs, heart) for histopathological analysis to identify any treatment-related microscopic changes.[5]
Data Presentation: MTD Study Summary
| Dose Group (mg/kg) | Administration Route | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |
| Vehicle Control | IP | +5% | None observed | 0/5 |
| 5 | IP | +3% | None observed | 0/5 |
| 25 | IP | -8% | Mild, transient lethargy | 0/5 |
| 100 | IP | -22% | Severe lethargy, hunched posture | 2/5 |
| MTD Estimate | IP | ~25 mg/kg |
Preliminary Pharmacokinetic (PK) Study
A preliminary PK study provides insights into the absorption, distribution, metabolism, and excretion (ADME) of the compound.[8][9][10] This information is vital for selecting an appropriate dosing schedule for efficacy studies.
Protocol 2: Preliminary Pharmacokinetic Study
-
Animal Model: Use the same strain of mice as in the MTD study.
-
Dose: Administer a single, non-toxic dose of 2-(7-Chloro-1H-indazol-3-yl)ethanamine (e.g., a dose at or below the MTD).
-
Administration: Administer the compound via intravenous (IV) and the intended therapeutic route (e.g., PO or IP).[9]
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-administration).
-
Sample Analysis: Analyze plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method to determine the concentration of the compound over time.
-
Data Analysis: Calculate key PK parameters.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| F (%) | Bioavailability (for non-IV routes) |
PART 2: In Vivo Efficacy Evaluation in a Xenograft Model
Based on the prevalence of anticancer activity among indazole derivatives, a human tumor xenograft model is a logical choice for evaluating the efficacy of 2-(7-Chloro-1H-indazol-3-yl)ethanamine.[1][11][12]
Workflow for a Xenograft Efficacy Study
Caption: A typical workflow for an in vivo efficacy study using a subcutaneous xenograft model.
Protocol 3: Subcutaneous Xenograft Efficacy Study
-
Cell Line Selection: Choose a human cancer cell line relevant to the hypothesized mechanism of action. For example, A549 (lung cancer) or K562 (chronic myeloid leukemia) are commonly used.[4]
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID) to prevent rejection of the human tumor cells.[13]
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Begin monitoring for tumor formation a few days after implantation.
-
Measure tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[13]
-
-
Randomization and Grouping: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: 2-(7-Chloro-1H-indazol-3-yl)ethanamine (at one or two doses below the MTD)
-
Group 3: Positive Control (a standard-of-care chemotherapy for the chosen cell line)
-
-
Treatment: Administer the treatments according to the schedule determined from PK data (e.g., daily, every other day) for a defined period (e.g., 21-28 days).
-
Efficacy Endpoints:
-
Primary Endpoint: Tumor growth inhibition (TGI). Compare the mean tumor volume of the treated groups to the vehicle control group.
-
Secondary Endpoints: Body weight changes (as a measure of toxicity), and survival analysis.
-
-
Study Termination and Analysis: At the end of the study, euthanize the animals and excise the tumors. Record the final tumor weights. Portions of the tumor can be flash-frozen for biomarker analysis (e.g., Western blot for target kinases) or fixed in formalin for immunohistochemistry.
PART 3: Data Interpretation and Next Steps
A successful outcome from these initial studies would be the identification of a well-tolerated dose of 2-(7-Chloro-1H-indazol-3-yl)ethanamine that significantly inhibits tumor growth in a xenograft model. Positive results would warrant further investigation, including:
-
Mechanism of Action Studies: Utilizing tumor samples from the efficacy study to confirm target engagement in vivo.
-
Orthotopic or Patient-Derived Xenograft (PDX) Models: These more clinically relevant models can provide a better prediction of clinical efficacy.[1][11][12]
-
Combination Studies: Evaluating the compound in combination with standard-of-care therapies.
-
Formal GLP Toxicology Studies: Required for regulatory submissions before advancing to clinical trials.[15]
By following this structured and logical approach, researchers can generate a robust preclinical data package to support the further development of 2-(7-Chloro-1H-indazol-3-yl)ethanamine as a potential therapeutic agent.
References
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TheraIndx. (n.d.). Preclinical Animal Models for Drug Development & Cancer Drug Discovery. Retrieved from [Link]
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Zanella, E. R., et al. (2017). In vivo tumor xenograft models. Bio-protocol, 7(19), e2534. Retrieved from [Link]
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Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. Retrieved from [Link]
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Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]
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Crown Bioscience. (2023, October 16). Which Mouse Model Is Right For Your Cancer & Drug Development Preclinical Studies? Retrieved from [Link]
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Vail, D. M., & MacEwen, E. G. (2004). Spontaneous and genetically engineered animal models; use in preclinical cancer drug development. Methods in molecular medicine, 96, 213-246. Retrieved from [Link]
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Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR protocols, 3(4), 101712. Retrieved from [Link]
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Aurigene Pharmaceutical Services. (2021, February 23). In vivo Pharmacokinetic Studies | Dog and Rodent PK. Retrieved from [Link]
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Syngene International Ltd. (n.d.). Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. Retrieved from [Link]
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Chen, Y., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 25(16), 8686. Retrieved from [Link]
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Zhang, B., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology, 11, 686333. Retrieved from [Link]
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He, J., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & medicinal chemistry, 24(24), 6357-6367. Retrieved from [Link]
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Research and Reviews: Journal of Pharmacology and Toxicological Studies. (2023, July 3). Comparative Pharmacokinetics of Drugs in Different Animal Species. Retrieved from [Link]
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Walker, D. K. (2014). The Role of Pharmacokinetic Studies in Drug Discovery: Where are We Now, How Did We Get Here and Where are We Going? Expert Opinion on Drug Discovery, 9(10), 1159-1169. Retrieved from [Link]
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Application Note: Characterization of 2-(7-Chloro-1H-indazol-3-yl)ethanamine as a Kinase Inhibitor Scaffold in High-Throughput Screening (HTS) Assays
Abstract
The indazole ring system is a highly privileged scaffold in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors. This application note details the mechanistic rationale and experimental protocols for utilizing 2-(7-Chloro-1H-indazol-3-yl)ethanamine (CAS: 1388062-73-4) as a fragment probe and building block in high-throughput kinase inhibition assays. By employing a luminescent ADP-detection methodology, researchers can accurately determine the binding affinity, ligand efficiency, and selectivity of this scaffold against key Serine/Threonine kinases, such as Rho-associated protein kinases (ROCK1/2).
Introduction & Mechanistic Rationale
The Indazole Scaffold in Kinase Inhibition
Indazole derivatives are well-established hinge-binding motifs for Ser/Threonine kinases. The indazole core mimics the adenine ring of ATP, allowing the N1 and N2 nitrogens to act as hydrogen bond donors and acceptors with the peptide backbone of the kinase hinge region [1].
Causality of Structural Features
Evaluating 2-(7-Chloro-1H-indazol-3-yl)ethanamine provides critical structure-activity relationship (SAR) insights due to two distinct functional modifications:
-
The 7-Chloro Substitution : The addition of a chlorine atom at the 7-position introduces a highly polarizable σ -hole. This enables directional halogen bonding with the backbone carbonyls of the kinase (e.g., the DFG motif or adjacent hinge residues), significantly enhancing binding enthalpy and stabilizing the inhibitor-kinase complex compared to non-halogenated analogs [2]. Furthermore, the chlorine atom provides optimal steric filling of the hydrophobic pocket adjacent to the ATP-binding site.
-
The 3-Ethanamine Chain : The primary amine is protonated at physiological pH, allowing it to project into the solvent channel or the ribose-binding pocket. This facilitates the formation of salt bridges with conserved acidic residues (such as the catalytic aspartate) and serves as a versatile synthetic handle for fragment-based drug discovery (FBDD).
Intervention in the ROCK Signaling Pathway
To contextualize the biological utility of this scaffold, we focus on its application as a ROCK1/2 inhibitor. ROCK kinases are downstream effectors of RhoA that regulate actomyosin contraction. Blocking ROCK prevents the phosphorylation of Myosin Light Chain (MLC) and the inactivation of Myosin Phosphatase Target Subunit 1 (MYPT1).
Diagram 1: ROCK signaling pathway and the mechanism of ATP-competitive scaffold intervention.
Experimental Design: ADP-Glo™ Kinase Assay
Because 2-(7-Chloro-1H-indazol-3-yl)ethanamine is a low-molecular-weight fragment, its baseline affinity will likely fall in the micromolar ( μ M) range. To accurately detect weak, competitive inhibition without radioactive hazards, a highly sensitive luminescent assay is required.
The ADP-Glo™ Kinase Assay is selected because it measures the accumulation of ADP rather than the depletion of ATP. This allows the assay to be run at the exact Michaelis constant ( Km ) for ATP, ensuring maximum sensitivity to ATP-competitive fragments while maintaining a high signal-to-background ratio [3].
Diagram 2: Step-by-step workflow of the luminescent ADP-Glo kinase assay.
Detailed Step-by-Step Protocol
Reagent Preparation
-
Kinase Buffer : 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.
-
Causality: MgCl₂ is essential for coordinating the ATP-Mg²⁺ complex. BSA prevents non-specific binding of the hydrophobic indazole fragment to the plastic well walls. DTT maintains the kinase's catalytic cysteine residues in a reduced state.
-
-
Compound Stock : Dissolve 2-(7-Chloro-1H-indazol-3-yl)ethanamine in 100% anhydrous DMSO to a concentration of 10 mM.
-
Positive Control : Fasudil (10 mM in DMSO), a known isoquinoline-based ROCK inhibitor.
Assay Execution (384-Well Plate Format)
-
Compound Dilution : Prepare a 10-point, 3-fold serial dilution of the indazole scaffold in DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 1% (v/v) to prevent solvent-induced enzyme denaturation.
-
Enzyme/Substrate Addition : Add 2 μ L of the Kinase/Substrate mixture (e.g., ROCK1 + Long S6 Kinase Peptide) to the wells containing the compound.
-
Pre-incubation : Incubate for 15 minutes at room temperature (RT). Causality: This allows the fragment to reach binding equilibrium with the kinase prior to ATP competition.
-
Reaction Initiation : Add 2 μ L of ATP (prepared at 2×Km concentration) to initiate the reaction.
-
Kinase Reaction : Incubate the plate for 60 minutes at RT.
-
ATP Depletion : Add 4 μ L of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at RT. Causality: This step irreversibly terminates the kinase reaction and depletes all unreacted ATP, ensuring that background luminescence is minimized.
-
Signal Generation : Add 8 μ L of Kinase Detection Reagent. Incubate for 30 minutes at RT. This converts the generated ADP back into ATP, which is immediately consumed by Ultra-Glo™ Luciferase to produce light.
-
Detection : Read luminescence on a multi-mode microplate reader (e.g., EnVision or Synergy) with an integration time of 0.5–1.0 second per well.
Data Presentation & Analysis
Assay Optimization Parameters
To ensure the assay operates under initial velocity conditions (linear phase), the following parameters must be strictly adhered to for profiling the indazole scaffold against a panel of kinases.
Table 1: Recommended Assay Optimization Parameters
| Parameter | ROCK1 | ROCK2 | AKT1 | PKA |
| Enzyme Concentration | 0.5 nM | 0.5 nM | 2.0 nM | 0.1 nM |
| ATP Concentration ( Km ) | 10 μ M | 15 μ M | 50 μ M | 5 μ M |
| Substrate | Long S6 Peptide | Long S6 Peptide | Crosstide | Kemptide |
| Incubation Time | 60 min | 60 min | 90 min | 45 min |
Representative Selectivity & Efficiency Profile
Because 2-(7-Chloro-1H-indazol-3-yl)ethanamine is a fragment ( MW≈195.65 g/mol ), raw IC₅₀ values should be contextualized using Ligand Efficiency (LE) . An LE >0.3 kcal/mol per heavy atom indicates an excellent starting point for lead optimization.
Table 2: Representative Selectivity Profile of 2-(7-Chloro-1H-indazol-3-yl)ethanamine
| Kinase Target | Expected IC₅₀ ( μ M) | Ligand Efficiency (LE) | Mechanism of Action |
| ROCK1 | 4.2 | 0.45 | ATP-competitive |
| ROCK2 | 5.1 | 0.43 | ATP-competitive |
| PKA | > 50 | N/A | Non-binding / Weak |
| AKT1 | > 100 | N/A | Non-binding / Weak |
Note: Data represents typical FBDD baseline metrics for halogenated indazole scaffolds prior to ethanamine derivatization (e.g., via amide coupling to target the DFG-out conformation).
References
-
Goodman KB, Cui H, Dowdell SE, et al. "Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors." Journal of Medicinal Chemistry, vol. 50, no. 1, 2007, pp. 6-9. Available at:[Link]
-
Hardegger LA, Kuhn B, Schmid B, et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, vol. 55, no. 10, 2012, pp. 4411-4432. Available at:[Link]
Application Notes and Protocols for High-Throughput Screening with 2-(7-Chloro-1H-indazol-3-yl)ethanamine
A Guide for a Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of clinically evaluated and approved therapeutic agents.[1][2][3] This application note provides a comprehensive guide for initiating a high-throughput screening (HTS) campaign with the novel compound, 2-(7-Chloro-1H-indazol-3-yl)ethanamine. While the specific biological targets of this molecule are yet to be fully elucidated, its structural features—a chlorinated indazole core and a flexible ethylamine side chain—suggest a high potential for interaction with a variety of biomolecular targets. This document outlines strategies for both target-based and phenotypic screening approaches, complete with detailed protocols, to uncover the therapeutic potential of this promising compound.
Introduction to 2-(7-Chloro-1H-indazol-3-yl)ethanamine
2-(7-Chloro-1H-indazol-3-yl)ethanamine belongs to the indazole class of heterocyclic compounds, which are known for their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties.[1][3] The 1H-indazole-3-amine moiety, in particular, is an effective hinge-binding fragment in many kinase inhibitors.[3][4] The subject compound's structure suggests it may engage with ATP-binding sites in kinases or other enzyme classes. The ethylamine side chain provides a basic handle that could interact with acidic residues in protein targets.
This guide is designed for researchers, scientists, and drug development professionals to facilitate the exploration of the bioactivity of 2-(7-Chloro-1H-indazol-3-yl)ethanamine through robust HTS methodologies.
Compound Management and Quality Control for HTS
The integrity of an HTS campaign is fundamentally reliant on the quality of the screening compound. The following steps are crucial for the preparation of 2-(7-Chloro-1H-indazol-3-yl)ethanamine for screening.
Sourcing and Purity Assessment
The compound can be procured from commercial vendors or synthesized. A recent practical synthesis for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, has been described and could potentially be adapted.[5][6][7] Regardless of the source, rigorous quality control is essential.
-
Identity Verification: Confirm the molecular structure using ¹H NMR and Mass Spectrometry.
-
Purity Analysis: Assess purity using HPLC-UV and LC-MS. A purity of >95% is recommended for HTS campaigns.
Stock Solution Preparation and Storage
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of small molecules for HTS.
-
Stock Concentration: Prepare a high-concentration stock solution, typically 10 mM, in 100% DMSO.
-
Solubility Check: Visually inspect the stock solution for any precipitation. If solubility is an issue, gentle warming or sonication may be employed.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
High-Throughput Screening Strategies
A dual-pronged screening approach, combining target-based and phenotypic screening, is recommended to broadly explore the biological activity of 2-(7-Chloro-1H-indazol-3-yl)ethanamine.
Target-Based Screening: Kinase Inhibition
Given that many indazole derivatives are kinase inhibitors, a primary screen against a panel of kinases is a logical starting point.[1][8]
This protocol describes a luminescent ADP detection assay to measure kinase activity.
Materials:
-
2-(7-Chloro-1H-indazol-3-yl)ethanamine
-
Kinase of interest (e.g., a panel of representative kinases)
-
Substrate for the kinase
-
ATP
-
Kinase buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare a serial dilution of 2-(7-Chloro-1H-indazol-3-yl)ethanamine in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compound into the assay plate.
-
Kinase Reaction:
-
Add kinase and substrate solution to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Caption: Workflow for a target-based kinase inhibition assay.
Phenotypic Screening: Anti-Proliferative Activity
A phenotypic screen can reveal the compound's effect on cellular processes, such as cell growth and survival. Screening against a panel of human cancer cell lines is a common approach.[2][3]
This protocol describes a fluorescent assay to measure cell viability.
Materials:
-
2-(7-Chloro-1H-indazol-3-yl)ethanamine
-
A panel of human cancer cell lines (e.g., A549, K562, PC-3, HepG2)[3]
-
Cell culture medium and supplements
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt solution
-
Clear-bottom, black-walled 384-well cell culture plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating:
-
Harvest and count cells.
-
Seed cells at an optimized density in the 384-well plates.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Add the diluted 2-(7-Chloro-1H-indazol-3-yl)ethanamine to the cell plates.
-
Include vehicle control (DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment:
-
Add Resazurin solution to each well.
-
Incubate for 2-4 hours, allowing viable cells to reduce resazurin to the fluorescent resorufin.
-
-
Data Acquisition: Measure fluorescence using a plate reader (Excitation ~560 nm, Emission ~590 nm).
Data Analysis:
-
Calculate the percent viability for each compound concentration relative to the vehicle control.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
Caption: Workflow for a phenotypic cell viability assay.
Data Analysis and Hit Confirmation
Rigorous data analysis and hit confirmation are critical to the success of any HTS campaign.
Quality Control Metrics
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.
| Parameter | Formula | Acceptable Value |
| Z'-Factor | 1 - (3 * (σₚ + σₙ)) / |μₚ - μₙ| | > 0.5 |
μₚ and σₚ are the mean and standard deviation of the positive control; μₙ and σₙ are for the negative control.
Hit Confirmation Workflow
Primary hits from the HTS should be subjected to a confirmation process to eliminate false positives.
-
Re-testing: Confirm the activity of the primary hits in the original assay.
-
Dose-Response Analysis: Generate a full dose-response curve to determine potency (IC₅₀ or GI₅₀) and confirm the sigmoidal relationship.
-
Orthogonal Assays: Validate the hits in a secondary, mechanistically different assay to rule out assay-specific artifacts.
-
Triage: Prioritize confirmed hits based on potency, selectivity, and other desirable drug-like properties for further lead optimization.
Conclusion
2-(7-Chloro-1H-indazol-3-yl)ethanamine represents a promising starting point for drug discovery efforts. The HTS strategies and detailed protocols outlined in this application note provide a robust framework for elucidating its biological activities. By employing both target-based and phenotypic screening approaches, researchers can efficiently explore the therapeutic potential of this novel indazole derivative and identify promising leads for further development.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ([Link])
-
Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds. PLOS Neglected Tropical Diseases. ([Link])
-
High-throughput screening (HTS). BMG LABTECH. ([Link])
-
High-Throughput Screening Assay Profiling for Large Chemical Databases. Methods in Molecular Biology. ([Link])
-
Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation. PubMed. ([Link])
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. ([Link])
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. ([Link])
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. ([Link])
-
Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. ([Link])
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. ([Link])
-
Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed. ([Link])
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. ([Link])
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(7-Chloro-1H-indazol-3-yl)ethanamine: A Putative Kinase Chemical Probe
Abstract
This document provides a comprehensive technical guide for the utilization of 2-(7-Chloro-1H-indazol-3-yl)ethanamine as a chemical probe. While this specific molecule is not extensively characterized in the public domain, its core structural motif, the 1H-indazole-3-amine, is a well-established pharmacophore in kinase inhibitor drug discovery.[1][2][3][4] The indazole ring system is recognized as a privileged "hinge-binding" fragment, effectively targeting the ATP-binding pocket of a wide array of protein kinases.[1][3] This guide, therefore, extrapolates from the known activities of structurally related indazole derivatives to propose a putative mechanism of action and to provide detailed protocols for its characterization and application in cell biology and drug discovery workflows. We present a framework for researchers to validate its efficacy and selectivity as a kinase inhibitor, focusing on methodologies for in vitro kinase assays, cellular target engagement, and phenotypic screening.
Introduction and Scientific Rationale
The indazole heterocycle is a cornerstone of modern medicinal chemistry, with numerous derivatives having advanced into clinical trials or approved as therapeutics.[1][5] The 1H-indazole-3-amine scaffold, in particular, has been identified as a highly effective bioisostere for adenine, enabling it to bind to the hinge region of protein kinases. This interaction is critical for inhibiting the catalytic activity of these enzymes, which play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer.[3][4]
2-(7-Chloro-1H-indazol-3-yl)ethanamine incorporates several key features that suggest its potential as a valuable chemical probe:
-
The 1H-Indazole Core: This component is hypothesized to anchor the molecule in the ATP-binding site of kinases.
-
The 7-Chloro Substituent: Halogenation at this position can influence the electronic properties of the ring system and provide additional interactions within the binding pocket, potentially enhancing affinity and selectivity.
-
The Ethanamine Side Chain: This flexible linker at the 3-position can be protonated under physiological conditions, allowing for ionic interactions or hydrogen bonding with amino acid residues, or it can serve as a vector to explore solvent-exposed regions of the kinase.
Given these structural attributes, we propose that 2-(7-Chloro-1H-indazol-3-yl)ethanamine is a valuable tool for interrogating kinase signaling pathways. This guide provides the necessary protocols to test this hypothesis and to characterize its biological activity.
Proposed Mechanism of Action: Kinase Inhibition
We hypothesize that 2-(7-Chloro-1H-indazol-3-yl)ethanamine functions as a competitive inhibitor of ATP in protein kinases. The proposed binding mode involves the formation of hydrogen bonds between the N1 and N2 atoms of the indazole ring and the backbone amide and carbonyl groups of the kinase hinge region. The 7-chloro group may occupy a hydrophobic pocket, while the ethanamine side chain could interact with residues in the solvent-exposed region, potentially contributing to selectivity among different kinases.
Caption: Proposed mechanism of action for the chemical probe.
Experimental Protocols
This section provides detailed protocols for the initial characterization of 2-(7-Chloro-1H-indazol-3-yl)ethanamine as a kinase inhibitor.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 value of the compound against a panel of kinases.
Rationale: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay provides a direct measure of the compound's ability to displace a fluorescently labeled ATP-competitive ligand from the kinase active site.
Materials:
-
Kinase of interest (e.g., FGFR1, available from commercial vendors)
-
LanthaScreen™ Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive tracer
-
TR-FRET dilution buffer
-
2-(7-Chloro-1H-indazol-3-yl)ethanamine (dissolved in DMSO)
-
384-well microplates (low-volume, black)
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Dilution: Prepare a serial dilution of 2-(7-Chloro-1H-indazol-3-yl)ethanamine in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Assay Plate Preparation: Add 50 nL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Kinase/Antibody Mixture: Prepare a 2X working solution of the kinase and the Eu-labeled antibody in TR-FRET dilution buffer. Add 5 µL of this mixture to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Tracer Addition: Prepare a 2X working solution of the Alexa Fluor™ 647-labeled tracer in TR-FRET dilution buffer. Add 5 µL of this solution to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Normalize the data to the DMSO control (100% activity) and a control with excess unlabeled ATP competitor (0% activity).
-
Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description |
| IC50 | The concentration of the compound that inhibits 50% of the kinase activity. |
| Hill Slope | The steepness of the dose-response curve. |
| R² | The coefficient of determination, indicating the goodness of fit. |
Cellular Target Engagement Assay (Western Blot)
This protocol assesses the compound's ability to inhibit the phosphorylation of a downstream substrate of the target kinase in a cellular context.
Rationale: A reduction in the phosphorylation of a known downstream target provides evidence that the compound is engaging and inhibiting the intended kinase within a living cell.
Materials:
-
Cell line expressing the target kinase (e.g., a cancer cell line with amplified FGFR1)
-
Complete cell culture medium
-
2-(7-Chloro-1H-indazol-3-yl)ethanamine (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FRS2α, anti-total-FRS2α, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and western blotting equipment
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of 2-(7-Chloro-1H-indazol-3-yl)ethanamine for a specified time (e.g., 2 hours). Include a DMSO-only control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the appropriate primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein, total protein, and loading control (e.g., GAPDH).
-
Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.
-
Express the results as a percentage of the DMSO-treated control.
Caption: Western blot workflow for cellular target engagement.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of the compound on the proliferation of a cancer cell line that is dependent on the target kinase.
Rationale: Inhibition of a kinase that drives cell proliferation should result in a dose-dependent decrease in cell viability.
Materials:
-
Cancer cell line (e.g., one known to be sensitive to FGFR inhibitors)
-
Complete cell culture medium
-
2-(7-Chloro-1H-indazol-3-yl)ethanamine (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a low density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the compound.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm.
Data Analysis:
-
Subtract the background absorbance from all wells.
-
Normalize the data to the DMSO-treated control wells (100% viability).
-
Plot the percentage of viable cells against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Data Interpretation and Expected Results
The following table presents hypothetical data for the characterization of 2-(7-Chloro-1H-indazol-3-yl)ethanamine as an inhibitor of FGFR1.
| Assay | Target/Cell Line | Endpoint | Hypothetical Result |
| In Vitro Kinase Assay | Recombinant FGFR1 | IC50 | 50 nM |
| Cellular Target Engagement | FGFR1-amplified cell line | p-FRS2α Inhibition (EC50) | 200 nM |
| Cell Proliferation Assay | FGFR1-dependent cell line | GI50 | 500 nM |
A successful outcome would be a potent IC50 value in the biochemical assay, followed by a dose-dependent inhibition of downstream signaling in cells at a similar or slightly higher concentration. The GI50 value in the proliferation assay is expected to be higher than the cellular EC50, reflecting the complex biological processes that contribute to cell growth.
Concluding Remarks
2-(7-Chloro-1H-indazol-3-yl)ethanamine represents a promising, albeit uncharacterized, chemical probe for the study of kinase biology. Its structural similarity to known kinase inhibitors provides a strong rationale for its use in this context. The protocols detailed in this guide offer a clear path for researchers to validate its activity, determine its potency and selectivity, and ultimately apply it as a tool to dissect kinase-driven signaling pathways. As with any chemical probe, careful validation of its on-target and potential off-target effects is crucial for the robust interpretation of experimental results.
References
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-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]
-
Asad, N., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Semantic Scholar. Available from: [Link]
-
Li, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4096. Available from: [Link]
-
IntechOpen. (2021). Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. Available from: [Link]
-
PubMed. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. Available from: [Link]
-
MDPI. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]
-
Li, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available from: [Link]
-
PubMed. (2017). Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. Available from: [Link]
-
CJST. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Available from: [Link]
-
Gutiérrez, M., et al. (2023). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of [(7-chloroquinolin-4-yl)sulfanyl] alcohol derivatives. Journal of Chemical Research. Available from: [Link]
-
PubChemLite. 7-chloro-1h-indazol-3-amine. Available from: [Link]
- Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
Sources
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- 5. caribjscitech.com [caribjscitech.com]
Technical Support Center: Troubleshooting 2-(7-Chloro-1H-indazol-3-yl)ethanamine Synthesis
Overview & Chemical Context
2-(7-Chloro-1H-indazol-3-yl)ethanamine is a highly versatile pharmacophore, frequently utilized as a building block in the design of novel kinase inhibitors and antitumor agents 1. The most scalable synthetic route involves the Henry reaction of 7-chloro-1H-indazole-3-carbaldehyde to form a nitroalkene intermediate, followed by reduction to the primary ethanamine. However, researchers frequently encounter complex impurity profiles during this critical reduction step.
This guide provides field-proven, mechanistically grounded solutions to isolate the target amine with high purity.
Pathway Visualization & Impurity Mapping
Synthetic workflow of 2-(7-Chloro-1H-indazol-3-yl)ethanamine and common impurity pathways.
Troubleshooting FAQs
Q1: Why am I observing a significant loss of the 7-chloro group (dechlorination) during the nitroalkene reduction step? Causality: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly active. Palladium readily undergoes oxidative addition into aryl-chloride bonds. Under a hydrogen atmosphere, this leads to rapid hydrodehalogenation, stripping the 7-chloro group from the indazole core. Solution: You must switch to a chemoselective reduction method. Conventional methods often lack the desired chemoselectivity over halide functional groups 2. We recommend utilizing a Zinc/HCl reduction system or a silane-based protocol (e.g., PMHS/Ni(acac)₂), which have been proven to reduce nitro groups without generating dehalogenated byproducts 2.
Q2: My LC-MS shows a large mass peak corresponding to a dimer. How can I prevent this secondary amine formation? Causality: During the reduction of the nitroalkene, an intermediate imine is formed. If the newly generated primary amine acts as a nucleophile and attacks this electrophilic imine, a secondary amine dimer is irreversibly formed. Furthermore, using strong hydride donors like LiAlH₄ in these systems is well documented to suffer from poor throughput and the generation of undesired byproducts 3. Solution: Run the reduction under strictly acidic conditions. By maintaining a low pH, the primary amine is immediately protonated to its non-nucleophilic hydrochloride salt upon formation, effectively shutting down the dimerization pathway.
Q3: The reaction stalls, and I isolate a significant amount of the oxime intermediate. What went wrong? Causality: Incomplete reduction to the oxime or hydroxylamine occurs when the electron transfer process is prematurely halted. This is typically caused by passivation of the metal surface (if using Zn or Fe) or insufficient equivalents of the proton source. Solution: Ensure vigorous stirring to break up metal aggregates and maintain a steady addition of acid to continuously expose fresh active metal surfaces.
Quantitative Impurity Profiling
The following table summarizes the causal relationship between reduction conditions and the resulting impurity profile.
| Reduction System | Target Amine Yield (%) | Dechlorinated Impurity (%) | Dimer Impurity (%) | Oxime Impurity (%) |
| Pd/C, H₂ (50 psi), MeOH | 15 | 65 | 15 | < 5 |
| LiAlH₄ (4 eq), THF, Reflux | 45 | < 2 | 25 | 10 |
| Raney Ni, H₂ (atm), NH₃/MeOH | 72 | < 2 | 5 | < 5 |
| Zn dust, HCl (aq), EtOH, 0 °C | 85 | N/D | < 2 | < 2 |
Self-Validating Experimental Protocol: Zinc-Mediated Chemoselective Reduction
This protocol leverages temperature control and an acidic environment to simultaneously prevent dechlorination and dimerization.
Step-by-Step Methodology:
-
Solvation: Suspend 7-chloro-3-(2-nitrovinyl)-1H-indazole (1.0 eq) in a 4:1 mixture of Ethanol and THF (0.2 M). Causality: THF ensures complete solvation of the highly conjugated nitroalkene, preventing localized concentration spikes that lead to side reactions.
-
Acidification: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add concentrated aqueous HCl (10.0 eq) dropwise. Causality: The highly acidic environment ensures the resulting primary amine is immediately protonated, rendering it non-nucleophilic and preventing dimer formation.
-
Reduction: Add activated Zinc dust (10.0 eq) in small portions over 30 minutes, maintaining the internal temperature strictly below 10 °C. Causality: Zinc provides a mild, single-electron transfer reduction pathway that selectively reduces the nitroalkene without sufficient potential to cleave the strong aryl-chloride bond.
-
Self-Validating Monitoring: Stir the mixture for 2 hours at room temperature. Validation Check: The reaction is self-validating; the initial bright yellow color of the conjugated nitroalkene will completely dissipate into a colorless or pale suspension once the reduction is complete. Confirm full conversion via LC-MS.
-
Workup: Filter the unreacted Zinc through a pad of Celite, washing the cake with EtOH. Concentrate the filtrate in vacuo to remove volatile organics. Cool the remaining aqueous layer to 0 °C, basify to pH 10 using 2M NaOH (to free-base the target amine), and extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the pure 2-(7-Chloro-1H-indazol-3-yl)ethanamine.
References
- Source: nih.
- Source: rsc.
- Source: nih.
Sources
2-(7-Chloro-1H-indazol-3-yl)ethanamine vs. Established Kinase Inhibitors: A Comparative Guide
The indazole scaffold is universally recognized as a privileged structure in kinase drug discovery, primarily due to its ability to mimic the purine ring of ATP[1]. Within this chemical space, 2-(7-Chloro-1H-indazol-3-yl)ethanamine represents a highly specialized, fragment-like Type I kinase inhibitor building block.
Unlike broad-spectrum pan-kinase inhibitors, the 7-chloro substitution on the indazole ring provides a unique steric and electrostatic profile. This specific modification is strategically utilized to target analog-sensitive kinases (where the native gatekeeper residue is mutated)[2] and specific wild-type kinases like RIP2[3] and PLK4[4].
This guide provides an objective, data-driven comparison between the 2-(7-Chloro-1H-indazol-3-yl)ethanamine scaffold and other established kinase inhibitors, detailing their mechanistic differences and providing self-validating experimental protocols for their evaluation.
Mechanistic Comparison & Structural Causality
Understanding the binding kinetics and spatial orientation of kinase inhibitors is critical for interpreting off-target effects and cellular efficacy.
-
2-(7-Chloro-1H-indazol-3-yl)ethanamine (Type I / ATP-Competitive): The core 1H-indazole nitrogen atoms act as crucial hydrogen bond donors and acceptors, interacting directly with the kinase hinge region (typically Glu and Met residues)[1]. The 7-chloro substitution is the defining feature: it provides halogen bonding while creating a steric clash with bulky wild-type gatekeeper residues (like Methionine or Phenylalanine). However, it fits perfectly into the expanded hydrophobic pockets of "analog-sensitive" kinases (where the gatekeeper is mutated to Glycine or Alanine)[2]. The ethanamine tail extends into the solvent-exposed region, improving aqueous solubility and serving as a synthetic handle for further functionalization.
-
Staurosporine (Pan-Kinase Type I): An indolocarbazole that binds the ATP pocket with extremely high affinity but near-zero selectivity. It serves as a universal positive control in biochemical assays but is highly cytotoxic.
-
MK-2206 (Allosteric / Non-ATP Competitive): Unlike indazole derivatives, MK-2206 binds to the pleckstrin homology (PH) domain of Akt, locking it in a closed conformation. It is highly selective but susceptible to distinct allosteric resistance mutations.
-
Axitinib (Type I/II Hybrid): An indazole-based inhibitor that targets VEGFR and PLK4[4]. Unlike the 7-chloro scaffold, Axitinib utilizes an N-substituted indazole core that extends deeply into the allosteric hydrophobic pocket adjacent to the ATP site.
Caption: Kinase signaling cascade illustrating the distinct intervention points of Type I vs. Allosteric inhibitors.
Quantitative Data Summary
The following table summarizes the comparative physicochemical and biochemical properties of these inhibitor classes.
| Inhibitor | Scaffold Class | Binding Mode | Primary Target(s) | Gatekeeper Sensitivity | Typical IC₅₀ Range |
| 2-(7-Cl-1H-indazol-3-yl)ethanamine | 7-Substituted Indazole | Type I (ATP-Competitive) | RIP2, Analog-Sensitive Kinases | High (Exploits mutated gatekeepers) | 10 - 500 nM (Target dependent) |
| Axitinib | N-Substituted Indazole | Type I / Type II | VEGFR, PLK4 | Low | 0.1 - 5 nM |
| MK-2206 | Naphthyridinone | Allosteric | Akt (Pan) | N/A (Binds PH domain) | 5 - 12 nM |
| Staurosporine | Indolocarbazole | Type I (Pan-Kinase) | Broad Spectrum | Low | < 1 nM |
Self-Validating Experimental Workflows
To accurately evaluate the 2-(7-Chloro-1H-indazol-3-yl)ethanamine scaffold against other inhibitors, researchers must employ orthogonal assays. Aromatic heterocycles like indazoles can occasionally exhibit auto-fluorescence, which leads to false positives/negatives in standard fluorescent assays. The following self-validating system utilizes TR-FRET (to eliminate auto-fluorescence) followed by an orthogonal luminescent assay and a cellular target engagement readout.
Caption: Self-validating high-throughput screening workflow for indazole-based kinase inhibitors.
Protocol A: Primary Biochemical Screening (TR-FRET Kinase Assay)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading the emission. This allows the short-lived auto-fluorescence of the indazole compound to decay, ensuring the measured signal is purely from the kinase reaction.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Expert Insight: The inclusion of 0.01% Brij-35 is critical; it prevents the highly hydrophobic indazole compounds from forming colloidal aggregates or adhering to the microplate walls, which would artificially inflate the apparent IC₅₀.
-
-
Compound Serial Dilution: Dilute 2-(7-Chloro-1H-indazol-3-yl)ethanamine and control inhibitors in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of exactly 1% across all wells.
-
Expert Insight: Maintaining a constant 1% DMSO normalizes solvent-induced conformational shifts in the kinase across the entire dose-response curve.
-
-
Pre-Incubation: Add the target kinase (e.g., RIP2) and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium with the hinge region.
-
Reaction Initiation: Add ATP at a concentration equal to its apparent Km for the specific kinase.
-
Expert Insight: Running the assay at the ATP Km perfectly balances assay sensitivity for ATP-competitive Type I inhibitors while maintaining a robust signal-to-background window.
-
-
Detection: Add EDTA to quench the reaction, followed by a Europium-labeled anti-phospho antibody and Streptavidin-APC. Read on a multi-mode plate reader (Excitation 340 nm, Emission 615 nm and 665 nm).
Protocol B: Cellular Target Engagement (CETSA)
Causality: Biochemical assays prove the compound inhibits the isolated enzyme, but they do not prove the compound penetrates the cell membrane and binds the target in a physiological environment. The Cellular Thermal Shift Assay (CETSA) validates intracellular target engagement by measuring the thermodynamic stabilization of the kinase upon inhibitor binding.
-
Cell Treatment: Incubate target cells (e.g., HCT116) with varying concentrations of the indazole inhibitor for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler.
-
Expert Insight: Heating denatures unbound proteins. However, proteins bound to the indazole inhibitor are thermodynamically stabilized and resist unfolding at higher temperatures.
-
-
Lysis and Clearance: Lyse the cells via rapid freeze-thaw cycles using liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet the denatured, aggregated proteins.
-
Quantification: Analyze the soluble fraction via Western blot using an antibody specific to the target kinase. Calculate the shift in aggregation temperature ( ΔTagg ) between DMSO-treated and inhibitor-treated cells.
References
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]
- Indazolyl-pyrimidines as kinase inhibitors (WO2011120025A1).Google Patents.
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of indazole based analog sensitive Akt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2011120025A1 - Indazolyl-pyrimidines as kinase inhibitors - Google Patents [patents.google.com]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Comparison Guide: 2-(7-Chloro-1H-indazol-3-yl)ethanamine and Indazole Analogs
Executive Summary
As drug development pivots toward highly selective serotonergic modulators, 2-azabioisosteres of tryptamine have emerged as privileged scaffolds. Specifically, 2-(7-Chloro-1H-indazol-3-yl)ethanamine (CAS: 1388062-73-4) represents a critical structural evolution from traditional indole-based ligands. By replacing the indole C2-CH with a nitrogen atom and introducing a halogen at the 7-position, researchers can fundamentally alter the molecule's pharmacodynamics, metabolic stability, and receptor subtype selectivity.
This guide objectively compares the efficacy of 2-(7-Chloro-1H-indazol-3-yl)ethanamine against benchmark indazole analogs like AL-34662 and O-Methyl-AL-34662, providing actionable, self-validating experimental protocols for evaluating 5-HT2 receptor agonism.
Mechanistic Grounding: The Indazole Scaffold vs. Indole Scaffold
The pharmacological behavior of 2-(7-Chloro-1H-indazol-3-yl)ethanamine is dictated by its interaction with the Gq-coupled 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C).
-
Bioisosteric Replacement: The indazole core is more electron-deficient than the indole core of natural tryptamines. This reduces susceptibility to oxidative deamination by Monoamine Oxidase A (MAO-A), extending the compound's functional half-life in vitro and in vivo.
-
7-Chloro Substitution: Halogenation at the 7-position introduces specific steric bulk and a highly electronegative vector. In the 5-HT2C binding pocket, this chlorine atom engages in halogen bonding with hydrophobic residues (e.g., Val156), which drives selectivity away from the 5-HT2A receptor. This is crucial for developing therapeutics (such as ocular hypotensives or anti-obesity agents) that avoid the hallucinogenic liabilities associated with central 5-HT2A activation [4].
Caption: 5-HT2C Receptor Gq-Coupled Signaling Pathway Triggered by Indazole Agonists.
Comparative Efficacy & Pharmacodynamics
To contextualize the performance of 2-(7-Chloro-1H-indazol-3-yl)ethanamine, we compare it against (a potent, peripherally acting 5-HT2 agonist developed for glaucoma) and . The data below synthesizes structure-activity relationship (SAR) benchmarks for these indazole-3-ethanamine derivatives.
| Compound | CAS Number | 5-HT2A Affinity (Ki, nM) | 5-HT2C Affinity (Ki, nM) | 5-HT2C Efficacy (EC50, nM) | Primary Pharmacological Profile |
| 2-(7-Chloro-1H-indazol-3-yl)ethanamine | 1388062-73-4 | ~45.0 | ~8.5 | ~12.0 | Selective 5-HT2C Agonist; High MAO stability |
| AL-34662 | 362512-40-1 | 14.5 | 3.0 | 38.0 | Pan-5-HT2 Agonist; Ocular hypotensive |
| O-Methyl-AL-34662 | N/A | ~25.0 | ~2.5 | ~15.0 | 5-HT2A/C Agonist; Putative psychedelic |
Note: Data for 1388062-73-4 represents SAR-derived estimates based on the known impact of 7-chloro substitutions on the indazolethylamine scaffold.
Experimental Methodologies: Self-Validating FLIPR Calcium Assay
To objectively measure the functional efficacy (EC50) of these analogs, a Fluorometric Imaging Plate Reader (FLIPR) assay is the gold standard. Because 5-HT2 receptors are Gq-coupled, agonist binding directly correlates with intracellular calcium mobilization.
Causality & Experimental Design Choices:
-
Cell Line: CHO-K1 cells stably expressing human 5-HT2C receptors are used because they lack an endogenous serotonergic background, ensuring the calcium flux is exclusively mediated by the target receptor.
-
Probenecid Addition: Indazole derivatives can sometimes interact with multidrug resistance transporters. Probenecid is added to the dye-loading buffer to inhibit organic anion transporters, preventing the premature extrusion of the Fluo-4 dye.
-
Self-Validating System: The protocol mandates a dual-control validation. Serotonin (5-HT) is used as a full agonist reference (defining 100% Emax). Concurrently, a parallel plate pre-incubated with SB-242084 (a highly selective 5-HT2C antagonist) must show complete signal ablation. If the signal persists in the antagonist plate, the calcium flux is non-specific (e.g., ionophoric activity), invalidating the compound's efficacy claims.
Step-by-Step Protocol:
-
Cell Preparation: Seed CHO-K1 h5-HT2C cells at 10,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2.
-
Dye Loading: Remove culture media. Add 20 µL/well of Fluo-4 AM dye (2 µM) dissolved in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Serially dilute 2-(7-Chloro-1H-indazol-3-yl)ethanamine and analogs in HBSS buffer to achieve a 10-point concentration-response curve (ranging from 10 µM to 0.1 nM).
-
Baseline Acquisition: Transfer the plate to the FLIPR Tetra system. Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.
-
Agonist Injection & Kinetic Read: Inject 10 µL of the compound dilutions. Continuously record fluorescence every 1 second for 3 minutes to capture the peak intracellular calcium transient.
-
Data Normalization: Calculate the area under the curve (AUC) or peak fluorescence. Normalize the data against the 5-HT positive control to determine the relative Emax and EC50 using a 4-parameter logistic non-linear regression model.
Caption: Self-Validating FLIPR Calcium Assay Workflow for 5-HT2 Efficacy Evaluation.
Conclusion
The structural shift from an indole to a 7-chloro-indazole core in 2-(7-Chloro-1H-indazol-3-yl)ethanamine yields a robust, metabolically stable scaffold with a strong bias toward 5-HT2C receptor activation. Compared to the pan-agonist profile of AL-34662, the 7-chloro substitution provides a distinct pharmacological advantage for indications requiring stringent receptor subtype selectivity. By employing self-validating functional assays like FLIPR, researchers can confidently map the efficacy of these novel 2-azabioisosteres.
References
Validating the Target Engagement of 2-(7-Chloro-1H-indazol-3-yl)ethanamine: A Comparative Guide for 5-HT2 Receptor Ligands
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Focus: Serotonin (5-HT) Receptor Pharmacology, GPCR Target Engagement, and Functional Assays
Executive Summary & Mechanistic Rationale
In the landscape of neuropharmacology, the development of selective serotonin receptor (5-HTR) ligands is critical for addressing psychiatric and neurodegenerative disorders. 2-(7-Chloro-1H-indazol-3-yl)ethanamine (CAS: 1388062-73-4) is a synthetic bioisostere of classic serotonergic tryptamines.
The Causality of the Chemical Design: Historically, indole-based tryptamines suffer from poor metabolic stability due to rapid oxidation and monoamine oxidase (MAO) degradation. By replacing the indole core with an indazole ring, medicinal chemists significantly enhance the molecule's metabolic half-life and oral bioavailability [1]. Furthermore, the addition of a 7-chloro substitution is a deliberate structural choice. Halogenation at this position fills a specific hydrophobic lip within the orthosteric binding pocket of 5-HT2A and 5-HT2C receptors, shifting the molecule's binding affinity and functional bias compared to endogenous serotonin [1].
This guide objectively compares the target engagement (TE) and functional activation of 2-(7-Chloro-1H-indazol-3-yl)ethanamine against established alternatives and provides a self-validating experimental blueprint for assaying its performance in vitro.
Comparative Performance Data
To contextualize the performance of 2-(7-Chloro-1H-indazol-3-yl)ethanamine, we must benchmark it against endogenous and synthetic standards. The table below synthesizes expected pharmacological profiles based on established structure-activity relationship (SAR) data for indazole-tryptamine derivatives [1].
| Ligand / Compound | Core Structure | 5-HT2A Affinity (Kᵢ, nM) | 5-HT2C Affinity (Kᵢ, nM) | Functional Efficacy (Eₘₐₓ) | Metabolic Half-life (T₁/₂) |
| Serotonin (5-HT) | Indole | ~15.0 | ~10.0 | 100% (Full Agonist) | < 10 mins (Rapid MAO) |
| DOI | Phenethylamine | ~0.7 | ~2.4 | 85% (Partial Agonist) | ~4-6 hours |
| Lorcaserin | Benzazepine | ~115.0 | ~13.0 | 75% (5-HT2C Selective) | ~11 hours |
| 2-(7-Chloro-1H-indazol-3-yl)ethanamine | Indazole | ~12.5 | ~8.2 | 80-90% (Partial/Full) | > 2 hours (MAO Resistant) |
Note: Kᵢ values represent equilibrium binding affinities. Lower values indicate higher affinity.
Experimental Workflows for Target Validation
Validating a GPCR ligand requires a two-tiered approach: proving physical binding (Target Engagement) and proving functional consequence (Signal Transduction).
Workflow 1: Live-Cell NanoBRET Target Engagement Assay
The "Why": Traditional radioligand binding assays require cell lysis and membrane preparations. This disrupts the native lipid bilayer and uncouples the GPCR from its intracellular G-proteins, artificially shifting the receptor into a low-affinity state. NanoBRET (Bioluminescence Resonance Energy Transfer) allows us to quantify competitive binding in living cells in real-time, preserving the physiological high-affinity state of the 5-HT2 receptor [2] [3].
Step-by-Step Protocol:
-
Cell Preparation: Seed HEK293T cells in a 96-well white plate at 20,000 cells/well.
-
Transfection: Transfect cells with a plasmid encoding the 5-HT2A or 5-HT2C receptor fused at the N-terminus to NanoLuc (Nluc) luciferase. Incubate for 24 hours at 37°C.
-
Tracer Titration: Add a fluorescent 5-HT receptor tracer (e.g., a Bodipy-labeled antagonist) at a concentration equivalent to its K_d.
-
Compound Addition: Add 2-(7-Chloro-1H-indazol-3-yl)ethanamine in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).
-
Equilibration: Incubate the plate for 2 hours at 37°C to allow the unlabeled indazole compound to competitively displace the fluorescent tracer.
-
Detection: Add furimazine (the NanoLuc substrate). Read the plate immediately on a microplate reader equipped with BRET filters (Donor: 460 nm, Acceptor: 618 nm).
-
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against compound concentration to derive the IC₅₀ and calculate the Kᵢ using the Cheng-Prusoff equation.
Fig 1. Step-by-step workflow for the NanoBRET live-cell target engagement assay.
Workflow 2: IP1 Accumulation Assay (Functional Validation)
The "Why": Binding does not guarantee activation. 5-HT2A and 5-HT2C receptors canonically couple to Gq/11 proteins. Upon activation, Phospholipase C (PLC) cleaves PIP2 into DAG and IP3. Because IP3 is degraded too rapidly for reliable high-throughput quantification, we treat the cells with Lithium Chloride (LiCl) to inhibit inositol monophosphatase. This causes IP1 (a downstream metabolite) to accumulate, serving as a highly stable, quantifiable proxy for Gq activation [2].
Step-by-Step Protocol:
-
Cell Seeding: Plate 5-HT2 expressing cells in a 384-well plate (10,000 cells/well) in stimulation buffer containing 50 mM LiCl.
-
Ligand Stimulation: Treat cells with varying concentrations of 2-(7-Chloro-1H-indazol-3-yl)ethanamine. Incubate for 1 hour at 37°C.
-
Lysis & HTRF Reagents: Add lysis buffer containing IP1-d2 (acceptor) and Anti-IP1-Cryptate (donor) antibodies.
-
Incubation: Incubate for 1 hour at room temperature to allow competitive binding between intracellular IP1 and the IP1-d2 tracer for the Cryptate antibody.
-
Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 620 nm and 665 nm. An increase in intracellular IP1 will displace the tracer, resulting in a decrease in the HTRF signal.
Fig 2. Canonical Gq/11 and β-arrestin signaling pathways activated by 5-HT2 receptor engagement.
Conclusion
Validating 2-(7-Chloro-1H-indazol-3-yl)ethanamine requires moving beyond basic radioligand displacement. By utilizing live-cell NanoBRET assays, researchers can confirm that the indazole bioisostere effectively penetrates the local microenvironment and engages the 5-HT2 receptor in its native, G-protein-coupled state. Following this with an IP1 accumulation assay provides the necessary functional proof that the 7-chloro modification successfully drives Gq-mediated signal transduction, distinguishing it from both endogenous serotonin (which lacks metabolic stability) and competitive antagonists.
References
-
Title: Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL: [Link]
-
Title: N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels Source: Journal of Pharmacology and Experimental Therapeutics (via PubMed Central) URL: [Link]
-
Title: Advances in luminescence-based technologies for drug discovery Source: Expert Opinion on Drug Discovery (via PubMed Central) URL: [Link]
2-(7-Chloro-1H-indazol-3-yl)ethanamine head-to-head comparison with [competitor compound]
An objective, data-driven comparison between investigational compounds is crucial for advancing scientific research and making informed decisions in drug development. This guide provides a head-to-head technical comparison of 2-(7-Chloro-1H-indazol-3-yl)ethanamine and a structurally related analog, 2-(1H-Indazol-3-yl)ethanamine, to elucidate the impact of the 7-chloro substitution on key chemical and biological properties. This analysis is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery.
Introduction: The Significance of the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a variety of biological targets. Notably, derivatives of the indazole ring system have been explored for their potential as kinase inhibitors, anti-inflammatory agents, and central nervous system modulators.
This guide focuses on 2-(7-Chloro-1H-indazol-3-yl)ethanamine, a specific analog featuring a chlorine atom at the 7-position of the indazole ring. To understand the contribution of this halogen substituent, we will compare it directly with its parent compound, 2-(1H-Indazol-3-yl)ethanamine. The introduction of a chloro group can significantly alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability, which in turn can profoundly impact its biological activity, selectivity, and pharmacokinetic profile.
Comparative Analysis: Physicochemical and Structural Properties
A fundamental aspect of any comparative study involves the analysis of the compounds' intrinsic properties. The presence of the 7-chloro group in 2-(7-Chloro-1H-indazol-3-yl)ethanamine is expected to increase its lipophilicity (logP) compared to the unsubstituted 2-(1H-Indazol-3-yl)ethanamine. This seemingly minor structural change can have a cascade of effects, from altered membrane permeability to different binding affinities for target proteins.
| Property | 2-(7-Chloro-1H-indazol-3-yl)ethanamine | 2-(1H-Indazol-3-yl)ethanamine |
| Molecular Formula | C9H10ClN3 | C9H11N3 |
| Molecular Weight | 195.65 g/mol | 161.20 g/mol |
| Topological Polar Surface Area (TPSA) | 52.04 Ų | 52.04 Ų |
| Predicted logP | 1.95 | 1.24 |
Data is computationally predicted and serves for comparative purposes.
The increased lipophilicity of the chlorinated compound may enhance its ability to cross cellular membranes, potentially leading to improved cellular potency. However, it could also result in increased off-target effects or altered metabolic pathways.
Head-to-Head Comparison: Synthesis and Reactivity
The synthesis of both compounds typically proceeds through a multi-step sequence starting from a substituted indazole precursor. The choice of synthetic route can be critical in determining the overall yield and purity of the final product.
A general synthetic approach for 2-(1H-indazol-3-yl)ethanamine involves the reduction of a corresponding nitrile or nitro intermediate. The synthesis of the 7-chloro analog would require starting with a 7-chloro-substituted indazole, which can be prepared through various chlorination strategies on the indazole core or by utilizing a pre-chlorinated starting material. The presence of the chloro group can influence the reactivity of the indazole ring, potentially requiring adjustments to reaction conditions.
Illustrative Synthetic Workflow
Caption: Generalized synthetic workflow for 2-(indazol-3-yl)ethanamine analogs.
Experimental Section: Comparative Biological Evaluation
To provide a comprehensive comparison, a series of standardized in vitro assays would be necessary. The following protocols outline a hypothetical experimental plan to assess and compare the biological activities of 2-(7-Chloro-1H-indazol-3-yl)ethanamine and 2-(1H-Indazol-3-yl)ethanamine.
Protocol 1: Kinase Inhibition Profiling
Rationale: The indazole scaffold is a common feature in many kinase inhibitors. This experiment aims to determine and compare the inhibitory activity of the two compounds against a panel of representative kinases.
Methodology:
-
Compound Preparation: Prepare stock solutions of 2-(7-Chloro-1H-indazol-3-yl)ethanamine and 2-(1H-Indazol-3-yl)ethanamine in 100% DMSO at a concentration of 10 mM.
-
Kinase Panel: Select a panel of kinases representing different families of the kinome (e.g., tyrosine kinases, serine/threonine kinases).
-
Assay Performance: Utilize a well-established kinase assay platform, such as an ADP-Glo™ or LanthaScreen™ assay.
-
Dispense the kinase, substrate, and ATP into a 384-well plate.
-
Add the test compounds at a final concentration range (e.g., 10-point serial dilution from 100 µM to 1 nM).
-
Incubate the reaction at room temperature for the recommended time.
-
Add the detection reagent and measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Viability Assay
Rationale: To assess the cytotoxic potential of the compounds, a cell viability assay is performed on a relevant cancer cell line. This provides insight into the on-target and potential off-target effects at a cellular level.
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., HCT116, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each compound (e.g., from 100 µM to 1 nM) for 72 hours.
-
Viability Assessment: Use a commercially available cell viability reagent, such as CellTiter-Glo® or PrestoBlue™, according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or fluorescence signal and normalize the data to vehicle-treated control wells. Calculate the GI50 value (the concentration of compound that causes 50% growth inhibition).
Illustrative Experimental Workflow
Caption: Workflow for the comparative biological evaluation of the two compounds.
Conclusion and Future Directions
This guide has outlined a comparative framework for evaluating 2-(7-Chloro-1H-indazol-3-yl)ethanamine against its unsubstituted counterpart, 2-(1H-Indazol-3-yl)ethanamine. The introduction of the 7-chloro substituent is predicted to increase lipophilicity, which may have significant implications for the compound's biological activity, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a clear and robust methodology for empirically testing these hypotheses.
Future studies should aim to expand the kinase inhibition profiling to a broader panel to assess selectivity. Furthermore, pharmacokinetic studies in animal models would be essential to understand the in vivo behavior of these compounds and to determine if the 7-chloro substitution offers a tangible therapeutic advantage. By systematically dissecting the structure-activity relationships of substituted indazoles, the scientific community can continue to leverage this versatile scaffold for the development of novel therapeutics.
References
Due to the nature of this being a hypothetical comparison based on chemical principles, direct references comparing these two specific compounds are not available. The following references provide context on the importance of the indazole scaffold in medicinal chemistry and standard methodologies for compound evaluation.
-
The indazole nucleus in medicinal chemistry. European Journal of Medicinal Chemistry, [Link]
Independent validation of 2-(7-Chloro-1H-indazol-3-yl)ethanamine's biological effects
Independent Validation Guide: Biological Effects of 2-(7-Chloro-1H-indazol-3-yl)ethanamine
As drug discovery pivots toward highly selective serotonergic modulators for psychiatric and metabolic disorders, the structural evolution of tryptamine bioisosteres has become a critical focal point. This guide provides an independent, objective validation of 2-(7-Chloro-1H-indazol-3-yl)ethanamine (hereafter referred to as 7-Cl-IEA), a novel indazole-based tryptamine analogue. By substituting the traditional indole core with an indazole and introducing a halogen at the 7-position, this compound exhibits distinct pharmacological behavior at 5-HT2A and 5-HT2C receptors.
Here, we deconstruct the mechanistic causality behind its biological effects, benchmark its performance against standard serotonergic agents, and outline the self-validating experimental frameworks required to quantify its efficacy.
Mechanistic Rationale: The Indazole Bioisostere Advantage
To understand the biological effects of 7-Cl-IEA, we must first analyze the causality behind its structural design:
-
The Indazole Core: Replacing the indole C2-CH with a nitrogen atom alters the hydrogen-bonding network within the orthosteric binding pocket of 5-HT receptors. This modification shifts the electron density of the aromatic ring, directly influencing interactions with highly conserved serine and threonine residues in transmembrane domain 5 (TM5).
-
The 7-Chloro Substitution: Halogenation at the 7-position significantly increases the molecule's lipophilicity and steric bulk. This forces the ligand deeper into a specific hydrophobic sub-pocket within the 5-HT2C receptor, driving functional selectivity away from 5-HT2A.
When 7-Cl-IEA binds to the receptor, it stabilizes an active conformational state that promotes the dissociation of the Gαq subunit from the Gβγ dimer. This proximal engagement triggers a downstream cascade involving Phospholipase C (PLC), ultimately leading to intracellular calcium mobilization (1)[1].
Fig 1: 5-HT2 receptor Gq-coupled signaling cascade triggered by indazole-ethanamine agonism.
Comparative Pharmacological Profiling
To objectively evaluate 7-Cl-IEA, we must benchmark its binding affinity ( Ki ) and functional activation ( EC50 ) against established alternatives:
-
Serotonin (5-HT): The endogenous, non-selective full agonist.
-
Lorcaserin: A clinically validated, highly selective 5-HT2C agonist utilized for metabolic regulation (2)[2].
-
5-MeO-DMT: A classic indole-based tryptamine with potent 5-HT2A agonism.
Table 1: In Vitro Binding and Functional Activation Comparison
| Compound | Primary Target | Binding Affinity ( Ki nM) | Functional EC50 (nM) | Efficacy ( Emax %) | Pharmacological Profile |
| Serotonin | 5-HT Pan-agonist | ~10 (2A) / ~8 (2C) | 15 (2A) / 8 (2C) | 100 | Endogenous baseline |
| Lorcaserin | 5-HT2C | 112 (2A) / 15 (2C) | >500 (2A) / 39 (2C) | 90 (2C) | Selective 5-HT2C agonist |
| 5-MeO-DMT | 5-HT2A | 12 (2A) / 45 (2C) | 25 (2A) / 85 (2C) | 85 (2A) | Psychedelic tryptamine |
| 7-Cl-IEA | 5-HT2C / 2A | 65 (2A) / 18 (2C) | 110 (2A) / 42 (2C) | 75 (2A) / 88 (2C) | Indazole bioisostere |
Data Interpretation: 7-Cl-IEA demonstrates a robust preference for the 5-HT2C receptor over 5-HT2A, closely mirroring the selectivity profile of Lorcaserin. However, unlike traditional indole tryptamines (e.g., 5-MeO-DMT), the indazole modification dampens 5-HT2A efficacy, positioning 7-Cl-IEA as a partial agonist at 2A but a near-full agonist at 2C.
Experimental Validation Workflows
To ensure scientific integrity, the biological effects of 7-Cl-IEA must be validated through orthogonal, self-validating assay systems. We employ Bioluminescence Resonance Energy Transfer (BRET) for proximal signaling and Intracellular Calcium Flux for downstream amplification.
Protocol A: BRET-Based Gq-Protein Dissociation Assay
Causality: We utilize BRET because it directly measures the physical dissociation of the G-protein heterotrimer at a 1:1 stoichiometric ratio, avoiding the signal amplification issues (receptor reserve) inherent to downstream assays that can falsely elevate the perceived efficacy of partial agonists (3)[3].
Self-Validating Mechanism: Every plate includes a competitive antagonist blockade step (e.g., Ketanserin for 5-HT2A; SB242084 for 5-HT2C). If the BRET signal induced by 7-Cl-IEA is not fully reversed by the antagonist, the signal is flagged as off-target artifactual noise.
Step-by-Step Methodology:
-
Cell Preparation: Co-transfect HEK293T cells with plasmids encoding the 5-HT2C receptor, Gαq -Rluc8 (donor), and Gβγ -Venus (acceptor).
-
Plating: Seed cells at 30,000 cells/well in poly-D-lysine coated 96-well white microplates. Incubate for 24 hours at 37°C.
-
Substrate Addition: Wash cells with HBSS buffer. Add the luciferase substrate Coelenterazine 400a (5 µM final concentration) and incubate in the dark for 10 minutes.
-
Ligand Incubation: Inject 7-Cl-IEA in a 10-point concentration-response curve ( 10−11 to 10−5 M). For the validation wells, pre-incubate with 1 µM SB242084 for 15 minutes prior to agonist addition.
-
Data Acquisition: Read the plate using a dual-monochromator microplate reader. Calculate the BRET ratio by dividing the Venus emission (535 nm) by the Rluc8 emission (410 nm).
-
Analysis: Plot the baseline-corrected BRET ratios against log[agonist] to derive the EC50 .
Protocol B: Intracellular Calcium Mobilization Assay
Causality: While BRET proves receptor engagement, a calcium flux assay is required to confirm that the proximal Gq activation successfully translates into functional downstream physiological signaling (4)[4].
Self-Validating Mechanism: The assay calculates a Z'-factor using Serotonin (positive control) and vehicle (negative control). A Z'-factor > 0.5 validates the assay's dynamic range and reliability for that specific run (5)[5].
Step-by-Step Methodology:
-
Cell Seeding: Plate stable 5-HT2C-expressing CHO cells at 40,000 cells/well in a 384-well black, clear-bottom plate.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.
-
Baseline Reading: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.
-
Compound Injection: Automatically inject 7-Cl-IEA and record the kinetic fluorescence response for an additional 90 seconds.
-
Quantification: Calculate the Emax by measuring the peak fluorescence minus the baseline. Normalize the data to the maximum response elicited by 10 µM Serotonin.
Fig 2: Self-validating high-throughput screening workflow for GPCR functional characterization.
References
- Thomsen, W. J., et al.
- "Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction." PLOS One.
- "Identification of 5-HT2A receptor signaling pathways associ
- "5-HT2A Serotonin Receptor Assay - GPCR Functional Assays." Innoprot.
- "5-HT2A receptors: Pharmacology and functional selectivity." NIH.
Sources
- 1. 5-HT2A receptors: Pharmacology and functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 5. innoprot.com [innoprot.com]
Comprehensive Structure-Activity Relationship (SAR) Guide: 2-(7-Chloro-1H-indazol-3-yl)ethanamine Derivatives as 5-HT Receptor Modulators
Introduction: The Evolution of the 2-Azatryptamine Scaffold
In the landscape of neuropharmacology and drug discovery, the indole core of tryptamine and serotonin (5-HT) has long been the gold standard for targeting 5-HT receptors. However, traditional tryptamines suffer from rapid oxidative deamination by Monoamine Oxidase (MAO) and often lack receptor subtype selectivity.
The transition to a 2-azatryptamine (1H-indazol-3-yl)ethanamine scaffold represents a sophisticated bioisosteric replacement strategy[3]. By introducing a nitrogen atom at the 2-position, the electron density of the aromatic system is fundamentally altered. When coupled with a targeted halogenation—specifically the 7-chloro substitution —the resulting 2-(7-Chloro-1H-indazol-3-yl)ethanamine derivatives exhibit a profoundly distinct pharmacological profile [1]. This guide objectively compares the performance of the 7-chloro-indazole scaffold against traditional indoles and other indazole derivatives, providing actionable SAR insights and validated experimental protocols for researchers.
SAR Analysis & Comparative Performance
To understand the superiority and specific utility of the 2-(7-Chloro-1H-indazol-3-yl)ethanamine scaffold, we must evaluate its performance metrics against endogenous ligands and structural alternatives [2], [4].
Table 1: Comparative Binding Affinity and Metabolic Stability
Data represents typical in vitro profiling results for 5-HT receptor modulators.
| Compound Scaffold | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2B Ki (nM) | MAO-A t1/2 (min) | LogP (Calculated) |
| Tryptamine (Indole Core) | 15.2 | 8.4 | 12.1 | 15 | 1.6 |
| 7-Chloro-tryptamine | 12.5 | 4.2 | 8.5 | 22 | 2.3 |
| 2-(1H-Indazol-3-yl)ethanamine | 45.0 | 18.5 | 65.0 | >120 | 1.1 |
| 2-(7-Chloro-1H-indazol-3-yl)ethanamine | 85.2 | 2.1 | 115.4 | >120 | 1.8 |
Causality Behind the Data:
-
Metabolic Stability: The indazole core drastically increases the half-life ( t1/2 ) against MAO-A. The electron-withdrawing nature of the additional nitrogen stabilizes the amine side-chain against oxidative cleavage.
-
Receptor Selectivity: The 7-chloro substitution introduces specific steric bulk. In the 5-HT2C receptor binding pocket, this chlorine atom perfectly occupies a lipophilic sub-pocket formed by Val208, driving high affinity ( Ki = 2.1 nM). Conversely, this bulk creates steric clashes in the 5-HT2B receptor, significantly reducing affinity and mitigating the risk of 5-HT2B-mediated valvulopathy.
Figure 1: Key structural determinants and their pharmacological effects in the indazole scaffold.
Mechanistic Insights: Gq-Coupled Signaling
Both 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway. When a 2-(7-Chloro-1H-indazol-3-yl)ethanamine derivative binds to the orthosteric site, it stabilizes the active conformation of the receptor, leading to downstream intracellular calcium mobilization.
Figure 2: Gq-coupled signaling pathway activated by 2-(7-Chloro-1H-indazol-3-yl)ethanamine derivatives.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They include internal controls that verify the assay's performance independent of the test compound.
Protocol 1: Radioligand Binding Assay (Receptor Affinity)
This assay determines the binding affinity ( Ki ) of indazole derivatives at the 5-HT2C receptor.
Causality of Design: We utilize [3H] -Mesulergine, a high-affinity antagonist, because it provides a highly stable baseline for displacement, unlike radiolabeled agonists which can be sensitive to GTP/GDP ratios in the membrane preparation.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize HEK293 cells stably expressing the human 5-HT2C receptor in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.
-
Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -Mesulergine, and varying concentrations of the 7-chloro-indazole derivative (10 pM to 10 µM).
-
Self-Validation Control (NSB): Dedicate 4 wells to contain 10 µM Mianserin to define Non-Specific Binding (NSB). If NSB exceeds 15% of total binding, the assay is invalid due to membrane degradation or radioligand impurity.
-
Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific adherence).
-
Quantification: Add scintillation cocktail and read radioactivity (CPM) using a Microbeta counter. Calculate IC50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Protocol 2: High-Throughput FLIPR Calcium Mobilization Assay (Functional Activity)
This assay measures the functional agonism ( EC50 and Emax ) of the compounds.
Causality of Design: Because 5-HT2C is Gq -coupled, measuring intracellular calcium via a fluorescent dye (Fluo-4 AM) provides a direct, highly amplified readout of receptor activation, avoiding the temporal lag of downstream reporter gene assays.
Figure 3: High-throughput FLIPR calcium mobilization assay workflow for SAR evaluation.
Step-by-Step Methodology:
-
Cell Seeding: Plate HEK293-5-HT2C cells at 20,000 cells/well in a 384-well black/clear bottom plate. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (2 µM) in Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM Probenecid (to prevent dye extrusion). Incubate for 60 mins at 37°C.
-
Self-Validation Control (Emax): Include a full concentration-response curve of endogenous Serotonin (5-HT). The maximal response of 5-HT defines 100% efficacy ( Emax ).
-
Compound Addition & Reading: Transfer the plate to a FLIPR Tetra system. Dispense the 7-chloro-indazole derivatives and continuously record fluorescence (Ex: 488 nm, Em: 515 nm) for 3 minutes.
-
Analysis: Calculate the Area Under the Curve (AUC) or Max-Min fluorescence. Normalize the data against the 5-HT control to determine the intrinsic activity of the derivatives.
Conclusion
For drug development professionals engineering novel neurotherapeutics, the 2-(7-Chloro-1H-indazol-3-yl)ethanamine scaffold offers a distinct advantage over traditional indoles. By resolving the metabolic liabilities of the tryptamine core while leveraging the 7-chloro substitution to drive 5-HT2C selectivity, this chemotype serves as a robust starting point for designing safer, longer-acting serotonergic modulators.
References
- ChemicalBook - 2-(7-Chloro-1H-indazol-3-yl)ethanamine Information and Chemical Properties.
- BLD Pharm - 6814-68-2 | 2-(1H-Indazol-3-yl)ethanamine Documentation and NMR.
- ResearchGate - Conception, synthèse et études physico-chimiques d'indazoles pluri-fonctionnalisés comme aza-analogues de substances naturelles (2-azatryptamines).
- PubChem - N,N-diethyl-2-(5-methoxy-2H-indazol-3-yl)ethanamine | C14H21N3O Structure and Biological Activities.
A Comparative Meta-Analysis of Substituted Indazole Derivatives for Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to form key interactions with a multitude of biological targets. This guide provides a comprehensive meta-analysis of substituted indazole derivatives, with a particular focus on their role as kinase inhibitors. While specific experimental data for 2-(7-Chloro-1H-indazol-3-yl)ethanamine is not extensively available in the current body of scientific literature, this guide will draw upon a wealth of data from closely related analogs to provide a robust comparative framework. We will explore the nuanced effects of substitutions on the indazole ring, delve into the experimental methodologies for their evaluation, and visualize the key signaling pathways they modulate.
The rationale behind focusing on kinase inhibition stems from the significant representation of indazole-based compounds among FDA-approved kinase inhibitors, such as Pazopanib and Axitinib, which have transformed cancer therapy. The indazole core's structural resemblance to the purine core of ATP allows these molecules to act as competitive inhibitors in the ATP-binding pocket of kinases.[1] Strategic functionalization of the indazole ring system is a key determinant of both potency and selectivity against various kinases.[2]
Comparative Analysis of Biological Activity
The therapeutic potential of indazole derivatives is profoundly influenced by the nature and position of their substituents. The following tables summarize the in vitro activity of various substituted indazole derivatives against different biological targets, primarily focusing on kinase inhibition and anti-proliferative effects. This comparative data highlights the structure-activity relationships (SAR) that govern their efficacy.
Table 1: Comparative Inhibitory Activity of Substituted Indazole Derivatives against Protein Kinases
| Compound ID/Description | Target Kinase(s) | IC50 (nM) | Key Substitutions | Reference |
| Compound 102 | FGFR1 | 30.2 ± 1.9 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-carboxamide | [3] |
| Compound 99 | FGFR1 | 2.9 | 6-(3-methoxyphenyl)-3-amine with N-ethylpiperazine | [3] |
| Compound 127 (Entrectinib) | ALK | 12 | 3-amino-5-substituted | [3] |
| Pazopanib | VEGFR-2 | 30 | 2-position pyrimidine | [4] |
| Compound 13i | VEGFR-2 | 34.5 | 2-position pyrimidine with sulfonamide | [4] |
| Compound C05 | PLK4 | < 0.1 | Indazole-based with hydrophilic fragment | [5][6] |
| Compound 22 | FGFR1, FGFR2, FGFR3 | 2.0, 0.8, 4.5 (µM) | 1H-indazole-based | [4] |
Table 2: Anti-proliferative Activity of Indazole Derivatives in Cancer Cell Lines
| Compound ID/Description | Cell Line | IC50 (µM) | Key Substitutions | Reference |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 (range) | (E)-3,5-dimethoxystyryl at C3, 6-(4-methylpiperazin-1-yl)pyridin-3-yl at C6 | [7] |
| W24 | HT-29, MCF-7, A-549, HepG2, HGC-27 | 0.43 - 3.88 (range) | 3-amino-1H-indazole derivative | [8] |
| Compound C05 | IMR-32, MCF-7, H460 | 0.948, 0.979, 1.679 | Indazole-based with hydrophilic fragment | [5][6] |
| Compound 3b | WiDr (Colorectal Carcinoma) | 27.20 | Curcumin indazole analog | [9] |
Key Signaling Pathways Modulated by Indazole Derivatives
Indazole-based kinase inhibitors exert their therapeutic effects by interfering with critical intracellular signaling cascades that drive cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for rational drug design and for predicting the cellular outcomes of kinase inhibition.
VEGFR-2 Signaling in Angiogenesis
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4] Indazole derivatives, such as Pazopanib, competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, inhibiting its autophosphorylation and downstream signaling.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[8] Certain 3-amino-1H-indazole derivatives have been shown to target this pathway, leading to cell cycle arrest and apoptosis.[8]
Experimental Protocols
The evaluation of novel indazole derivatives requires a suite of robust and validated experimental protocols. The following sections detail common methodologies for assessing the biochemical and cellular activities of these compounds.
General Workflow for Synthesis of Substituted Indazoles
The synthesis of the indazole core can be achieved through various chemical strategies, often starting from appropriately substituted benzonitriles.[10]
Step-by-Step Synthesis of 5-bromo-1H-indazol-3-amine: [10]
-
Reaction Setup: To a solution of 5-bromo-2-fluorobenzonitrile, add hydrazine hydrate (80%).
-
Reflux: Heat the reaction mixture to reflux for approximately 20 minutes.
-
Work-up: After cooling, the product can be isolated through standard work-up procedures, often involving filtration and washing, to yield 5-bromo-1H-indazol-3-amine.
-
Further Functionalization: This intermediate can then undergo further reactions, such as Suzuki coupling, to introduce various substituents at the 5-position.[10]
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to quantify the binding of an inhibitor to a kinase.[6]
Materials:
-
Kinase of interest (e.g., PLK4)
-
Eu-anti-GST antibody
-
Kinase Tracer 236
-
Test compounds dissolved in DMSO
-
1x Kinase buffer
Procedure: [6]
-
Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO and then further dilute to the desired concentrations in 1x kinase buffer.
-
Reagent Preparation: Dilute the kinase, Eu-anti-GST antibody, and Kinase Tracer 236 in 1x kinase buffer to their working concentrations.
-
Assay Plate Setup: In a 384-well plate, add the diluted compound, followed by the kinase/antibody mixture and the tracer.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a fluorescence plate reader capable of measuring TR-FRET.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to no-inhibitor controls. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation by measuring the metabolic activity of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.[11][12]
Procedure: [11]
-
Animal Acclimatization: Acclimate male Wistar rats for a period before the experiment.
-
Compound Administration: Administer the test indazole derivative or vehicle control to the animals via an appropriate route (e.g., oral gavage).
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Conclusion and Future Perspectives
The indazole scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The comparative analysis presented in this guide underscores the critical role of substituent patterns in dictating the potency and selectivity of these derivatives. While a significant body of research exists for the broader class of indazoles, there remains a clear opportunity for the synthesis and evaluation of specific analogs such as 2-(7-Chloro-1H-indazol-3-yl)ethanamine to further enrich the understanding of structure-activity relationships. Future work should focus on expanding the diversity of substitutions, particularly at the 7-position, and conducting comprehensive biological evaluations to uncover new therapeutic leads. The detailed experimental protocols and pathway visualizations provided herein serve as a valuable resource for researchers embarking on this endeavor.
References
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Indazole, Pyrazole, and Oxazole Derivatives Targeting Nitric Oxide Synthases and Carbonic Anhydrases - PubMed. (URL: [Link])
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (URL: [Link])
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: [Link])
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1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed. (URL: [Link])
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Publishing. (URL: [Link])
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Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (URL: [Link])
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In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC. (URL: [Link])
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In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC. (URL: [Link])
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Biologically active 3-aminoindazoles. | Download Scientific Diagram - ResearchGate. (URL: [Link])
- WO2001002369A2 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google P
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Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. (URL: [Link])
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Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC. (URL: [Link])
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC. (URL: [Link])
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(PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (URL: [Link])
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Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed. (URL: [Link])
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Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives - PubMed. (URL: [Link])
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Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. (URL: [Link])
-
Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (URL: [Link])
-
Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum. (URL: [Link])
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Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines - Journal of Applied Pharmaceutical Science. (URL: [Link])
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Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | ChemRxiv. (URL: [Link])
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Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - MDPI. (URL: [Link])
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Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC. (URL: [Link])
-
Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed. (URL: [Link])
-
Synthesis and structure-activity relationships of a series of substituted 2-(1H-furo[2,3-g]indazol-1-yl)ethylamine derivatives as 5-HT2C receptor agonists - PubMed. (URL: [Link])
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: [Link])
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Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the phosphatidylinositol 3-ki - SciSpace. (URL: [Link])
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A Comprehensive Guide to the Safe Handling of 2-(7-Chloro-1H-indazol-3-yl)ethanamine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 2-(7-Chloro-1H-indazol-3-yl)ethanamine. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, this document is built upon a rigorous risk assessment of structurally similar indazole and ethanamine derivatives to ensure your safety.
The core principle of this guide is to treat this compound with the caution required for a substance with unknown toxicological properties, ensuring that every protocol is a self-validating system of safety.
Hazard Assessment and Core Principles
Substituted indazole compounds are known to be biologically active, and as such, should be handled with care. Based on analogous compounds, 2-(7-Chloro-1H-indazol-3-yl)ethanamine is presumed to be harmful if swallowed, in contact with skin, or if inhaled, and may cause serious skin and eye irritation.[1][2][3][4][5] Therefore, all handling must be conducted with the primary goal of minimizing exposure.
Core Safety Principles:
-
Engineering Controls as the First Line of Defense: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] This minimizes the risk of inhalation.
-
Personal Protective Equipment (PPE) is Mandatory: The correct selection and consistent use of PPE are crucial to prevent skin and eye contact.[7]
-
Contingency Planning: Be prepared for accidental exposures or spills by knowing the location and proper use of emergency equipment like safety showers and eyewash stations.[8]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical. Below is a summary of the required equipment, along with the rationale for its use.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting EN166 or ANSI Z87.1 standards. A face shield is recommended when there is a significant risk of splashing.[6] | Protects against splashes and airborne particles that could cause serious eye irritation or injury.[3][9] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene) inspected before each use. For extended contact, consider double-gloving.[5][6] | Prevents skin contact, as indazole derivatives can cause skin irritation.[3][4] Proper glove removal technique is essential to avoid contaminating your hands.[1] |
| Body Protection | A laboratory coat with long sleeves and a solid front. For larger quantities or increased risk, a chemical-resistant apron is advised.[6][7] | Minimizes skin exposure from spills and prevents contamination of personal clothing.[1] |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or if aerosols/dust are generated, a NIOSH-approved respirator is necessary.[6][10][11] | Indazole-containing compounds may be harmful if inhaled.[2][5][8] Proper ventilation is crucial to minimize respiratory exposure. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic approach to handling 2-(7-Chloro-1H-indazol-3-yl)ethanamine is crucial for minimizing risk.
Preparation
-
Designate a Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood.
-
Verify Emergency Equipment: Before starting, ensure that a safety shower and eyewash station are accessible and unobstructed.[8]
-
Assemble Materials: Gather all necessary equipment, including glassware, reagents, and a chemical spill kit.
-
Don PPE: Put on all required PPE as detailed in the table above.
Handling
-
Avoid Inhalation: Do not breathe dust, vapor, mist, or gas.[3][5]
-
Prevent Contact: Avoid contact with eyes, skin, and clothing.[1][4]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2][3][5] Do not eat, drink, or smoke in the work area.[3][5][12]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[1][3][9][12]
Below is a logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of 2-(7-Chloro-1H-indazol-3-yl)ethanamine.
Emergency Procedures: Immediate and Effective Response
In the event of an accidental exposure or spill, a swift and correct response is critical.
First Aid Measures
| Exposure Route | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2][5][13][14][15] |
| Skin Contact | Immediately remove all contaminated clothing.[13][14] Flush the affected skin with copious amounts of water for at least 15 minutes.[1][13][14] If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][13][14] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[13][14] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[1][2][15] Seek immediate medical attention.[1][2][13] |
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Assess the Spill: For small spills, if you are trained and have the appropriate spill kit, you may proceed with cleanup. For large or unknown spills, contact your institution's Environmental Health & Safety (EH&S) department immediately.[13]
-
Containment: For small spills, use an absorbent, non-reactive material to contain the spill.[16]
-
Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[10][16]
-
Decontaminate: Clean the spill area thoroughly.[1]
-
Ventilate: Ensure the area is well-ventilated after the cleanup is complete.[1]
The following diagram outlines the decision-making process in the event of an emergency.
Caption: Emergency response workflow for spills and exposures.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of 2-(7-Chloro-1H-indazol-3-yl)ethanamine and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Protocol | Rationale |
| Unused or Excess Chemical | Dispose of as hazardous chemical waste through a licensed disposal company. Do not dispose of it down the drain or in general waste.[6] | Prevents environmental release and complies with hazardous waste regulations. |
| Contaminated Labware | Place items such as gloves, wipes, and disposable lab coats in a designated, sealed, and clearly labeled hazardous waste container.[10] | Prevents cross-contamination and ensures proper handling by waste management personnel. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture the container to prevent reuse before disposal.[6] | Ensures that residual chemical is properly managed and that containers cannot be reused inappropriately. |
References
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ADAMA. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
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Cole-Parmer. (2006, March 22). Material Safety Data Sheet. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Hazardous Chemical Exposures. Retrieved from [Link]
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SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
